molecular formula C7H14O2 B027055 2-Ethyl-2-methylbutanoic acid CAS No. 19889-37-3

2-Ethyl-2-methylbutanoic acid

Cat. No.: B027055
CAS No.: 19889-37-3
M. Wt: 130.18 g/mol
InChI Key: LHJPKLWGGMAUAN-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylbutanoic acid is a branched-chain carboxylic acid with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . This compound is characterized by a quaternary carbon atom at the alpha position, which imparts significant steric hindrance and influences its reactivity and physical properties, making it a valuable building block in synthetic chemistry . Its CAS Registry Number is 19889-37-3 . Applications and Research Value This acid serves as a key intermediate and building block in advanced organic synthesis . Its primary research applications include its use in the synthesis of pharmaceuticals and agrochemicals, where its branched structure can be utilized to modify the physical and biological properties of target molecules . A prominent synthetic application, detailed in patent literature, involves its production via the carbonylation of C6 olefins, such as 3-methyl-2-pentene, with carbon monoxide . This high-yield process highlights the compound's industrial relevance as a precursor in the synthesis of neoacids, with the reaction typically carried out in a closed reactor under elevated pressure and temperature . Handling and Analytical Data For research and development purposes, this compound can be analyzed using reverse-phase (RP) HPLC methods . This analytical data is crucial for ensuring product purity and for the isolation of impurities in preparative separation, supporting its use in pharmacokinetics and other rigorous research applications . Attention This product is intended for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-methylbutanoic acid
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InChI

InChI=1S/C7H14O2/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LHJPKLWGGMAUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID7051840
Record name 2-Ethyl-2-methylbutyric acid
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Molecular Weight

130.18 g/mol
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CAS No.

19889-37-3
Record name 2-Ethyl-2-methylbutanoic acid
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Record name 2-Ethyl-2-methyl butanoic acid
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Record name Butanoic acid, 2-ethyl-2-methyl-
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Record name 2-Ethyl-2-methylbutyric acid
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Record name 2-ethyl-2-methylbutyric acid
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Record name 2-ETHYL-2-METHYLBUTYRIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutanoic acid, a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂, is a compound of interest in various fields, including pharmaceutical and chemical synthesis. Its unique structural characteristics, featuring a quaternary alpha-carbon, impart specific physicochemical properties that influence its reactivity, bioavailability, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that while some experimental values are available, others are estimated based on computational models.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[N/A]
Molecular Weight 130.18 g/mol [1][2]
CAS Number 19889-37-3[1][3]
Appearance Colorless to light yellow liquid[N/A]
Density 0.8926 g/cm³ at 25 °C[4]
Boiling Point 207 °C (estimated)[4]
Melting Point < -20 °C[4]
pKa Predicted value available[N/A]
Water Solubility Qualitative data suggests limited solubility[N/A]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of carboxylic acids like this compound are outlined below. These are generalized protocols that can be adapted for the specific compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. Given that the melting point is below -20°C, a low-temperature melting point apparatus would be required.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation apparatus (including a boiling flask, condenser, and collection flask)

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the boiling flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • The liquid is heated gently.

  • The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the acid is 50% dissociated. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a combination electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The standardized base is added in small, known increments from the buret.

  • The pH of the solution is recorded after each addition of the base, allowing the reading to stabilize.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Water Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a standard technique.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, GC, or titration)

Procedure:

  • An excess amount of this compound is added to a known volume of water in a conical flask.

  • The flask is sealed and agitated in a shaking incubator or water bath at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The solution is allowed to stand to allow any undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Data Analysis & Reporting Compound This compound Sample Purity Purity Assessment (e.g., GC, HPLC) Compound->Purity MP Melting Point Determination Purity->MP BP Boiling Point Determination Purity->BP Density Density Measurement Purity->Density pKa pKa Determination (Titration) Purity->pKa Solubility Solubility Studies (e.g., Shake-Flask) Purity->Solubility Analysis Data Compilation & Analysis MP->Analysis BP->Analysis Density->Analysis pKa->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

Workflow for Physicochemical Characterization.
Synthesis Pathway Overview

This diagram provides a simplified overview of a common synthesis route for this compound.

G cluster_synthesis Synthesis of this compound Reactant1 Propionaldehyde Intermediate1 3-Pentanol Reactant1->Intermediate1 + Grignard Reaction Reactant2 Ethyl Magnesium Bromide (Grignard Reagent) Reactant2->Intermediate1 Intermediate2 3-Halopentane Intermediate1->Intermediate2 + Halogenation Product This compound Intermediate2->Product + Grignard Reaction with CO2 Reactant3 Carbon Dioxide Reactant3->Product

Simplified Synthesis Pathway.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-methylbutanoic Acid from 3-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-ethyl-2-methylbutanoic acid from the starting material 3-methyl-2-pentene. The primary focus is on the industrially relevant and efficient Koch-Haaf reaction. An alternative multi-step synthesis involving ozonolysis and a Grignard reaction is also discussed, along with an analysis of its potential challenges. This document includes detailed experimental protocols, comparative data, and process visualizations to support laboratory-scale synthesis and process development.

Introduction

This compound is a branched-chain carboxylic acid with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation from 3-methyl-2-pentene, a readily available alkene, is of significant interest. This guide explores the direct carbonylation approach and a more classical multi-step synthetic route.

Primary Synthetic Pathway: The Koch-Haaf Reaction

The most direct and efficient method for the synthesis of this compound from 3-methyl-2-pentene is the Koch-Haaf reaction. This acid-catalyzed carbonylation reaction involves the addition of carbon monoxide and water to an alkene, typically under pressure, to yield a carboxylic acid.[1][2] The reaction proceeds via a stable tertiary carbocation intermediate, leading to a high yield of the desired branched carboxylic acid.[1]

The overall transformation is as follows:

Koch_Haaf_Reaction 3-methyl-2-pentene 3-methyl-2-pentene 2-Ethyl-2-methylbutanoic_acid 2-Ethyl-2-methylbutanoic_acid 3-methyl-2-pentene->2-Ethyl-2-methylbutanoic_acid + CO, H2O [H+]

Caption: Overall scheme of the Koch-Haaf reaction.

Experimental Protocol: Koch-Haaf Reaction

This protocol is a representative laboratory-scale procedure adapted from general methods for the Koch-Haaf reaction of alkenes.[1][3]

Materials:

  • 3-Methyl-2-pentene

  • Concentrated Sulfuric Acid (98%)

  • Formic Acid (98-100%) or Carbon Monoxide gas

  • Ice-water bath

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • High-pressure autoclave (if using CO gas) or a robust reaction flask with a pressure-equalizing dropping funnel.

Procedure using Formic Acid (Koch-Haaf variation):

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, place concentrated sulfuric acid and cool it to 0-5 °C in an ice-water bath.

  • Slowly add a pre-mixed solution of 3-methyl-2-pentene and formic acid dropwise to the cold, stirred sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper, which will precipitate the this compound.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation.

Procedure using Carbon Monoxide Gas:

  • Place concentrated sulfuric acid in a high-pressure autoclave equipped with a stirrer and a gas inlet.

  • Add 3-methyl-2-pentene to the autoclave.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (typically 50-100 atm).[3]

  • Heat the mixture to the reaction temperature (e.g., 50-80 °C) and stir for several hours.[1]

  • After the reaction is complete, cool the autoclave, and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Work-up the reaction mixture as described in the formic acid procedure (steps 4-10).

Quantitative Data
ParameterKoch-Haaf Reaction (Formic Acid)Koch-Haaf Reaction (CO Gas)
Starting Material 3-Methyl-2-pentene3-Methyl-2-pentene
Key Reagents H₂SO₄, HCOOHH₂SO₄, CO
Reaction Conditions 0-10 °C, atmospheric pressure50-80 °C, 50-100 atm
Reported Yield 60-80% (typical for similar alkenes)[4]>80% (for some alcohols)[1]

Alternative Synthetic Pathway: Ozonolysis and Grignard Reaction

An alternative, multi-step approach involves the oxidative cleavage of 3-methyl-2-pentene via ozonolysis, followed by the construction of the carbon skeleton using a Grignard reaction.

Alternative_Synthesis cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation (Challenging) A 3-Methyl-2-pentene B Propanal + 2-Butanone (B6335102) A->B 1. O₃ 2. DMS or Zn/H₂O C 2-Butanone D 3-Methyl-3-pentanol C->D 1. CH₃CH₂MgBr 2. H₃O⁺ E 3-Methyl-3-pentanol F This compound E->F Oxidizing Agent (e.g., KMnO₄, heat, acid)

Caption: Multi-step synthesis via ozonolysis and Grignard reaction.

Experimental Protocols

Step 1: Ozonolysis of 3-Methyl-2-pentene

  • Dissolve 3-methyl-2-pentene in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, to the cold solution to work up the ozonide.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • The resulting mixture of propanal and 2-butanone can be separated by fractional distillation.

Step 2: Grignard Reaction of 2-Butanone with Ethylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether.

  • Cool the Grignard reagent in an ice bath and slowly add a solution of 2-butanone in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield 3-methyl-3-pentanol.

Step 3: Oxidation of 3-Methyl-3-pentanol (Theoretical and Challenging)

Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[5][6] Forcing conditions, such as heating with a strong oxidizing agent like potassium permanganate (B83412) in an acidic solution, can lead to dehydration to form an alkene, followed by oxidative cleavage of the alkene.[7] This process is likely to produce a mixture of smaller carboxylic acids and ketones, resulting in a low yield of the desired this compound.

Quantitative Data and Feasibility Analysis
StepReactionStarting MaterialsKey ReagentsReported Yield (Typical)Feasibility Notes
1 Ozonolysis3-Methyl-2-penteneO₃, DMS or Zn/H₂OHighWell-established reaction.
2 Grignard Reaction2-Butanone, Bromoethane, MgDiethyl etherGood to highStandard and reliable C-C bond formation.
3 Oxidation3-Methyl-3-pentanolKMnO₄, H⁺, heatLow and variableTertiary alcohol oxidation is inefficient and prone to side reactions.

Due to the difficulty in selectively oxidizing the tertiary alcohol intermediate to the desired carboxylic acid, this alternative route is considered less practical and lower yielding compared to the direct Koch-Haaf reaction.

Product Characterization: this compound

The final product can be characterized using various spectroscopic methods.

Spectroscopic Data
TechniqueKey Features
¹H NMR Signals corresponding to two equivalent ethyl groups (triplet and quartet) and a methyl group (singlet). A broad singlet for the carboxylic acid proton.
¹³C NMR A peak for the quaternary carbon, the carbonyl carbon, and signals for the methyl and ethyl groups.[8]
IR Spectroscopy A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[8]
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.[8]

Table of Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol [8]
CAS Number 19889-37-3[8][9][10]
Appearance Colorless liquid

Conclusion

The synthesis of this compound from 3-methyl-2-pentene is most efficiently achieved through the Koch-Haaf reaction. This single-step carbonylation provides a direct and high-yielding route to the target molecule. While an alternative pathway involving ozonolysis and a Grignard reaction is theoretically plausible for constructing the carbon skeleton, the final oxidation of the intermediate tertiary alcohol presents a significant challenge, making this route less favorable for practical synthesis. For researchers and professionals in drug development, the Koch-Haaf reaction represents the most viable and scalable method for the preparation of this compound.

References

An In-depth Technical Guide to 2-Ethyl-2-methylbutanoic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-methylbutanoic acid, a branched-chain carboxylic acid, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique steric and electronic properties, conferred by the quaternary α-carbon, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological activities, and therapeutic potential. We delve into the experimental protocols for their preparation and characterization, present quantitative data in a structured format, and visualize key concepts to facilitate a deeper understanding of their structure-activity relationships.

Core Compound: this compound

This compound (CAS No: 19889-37-3) is a C7 carboxylic acid with a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1][2] The presence of a quaternary carbon atom at the alpha position provides significant steric hindrance, which influences its chemical reactivity and physical properties.[1] This structural feature is a key consideration in the design of its analogs and derivatives for biological applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O₂[1][2][3]
Molecular Weight130.18 g/mol [1][2]
CAS Number19889-37-3[1][3]
IUPAC NameThis compound[2]
Synonyms2-Methyl-2-ethylbutanoic acid, 2-ethyl-2-methylbutyric acid[2][3]
Melting Point< -20 °C[4]
Boiling Point207 °C[4]
Density0.8926 g/cm³ at 25 °C[4]

Structural Analogs and Their Significance

Structural analogs of this compound involve modifications to the alkyl chains or the carboxylic acid moiety. These modifications are typically aimed at modulating lipophilicity, steric bulk, and electronic properties to optimize biological activity and pharmacokinetic profiles.

A notable class of analogs includes other methyl-branched fatty acids.[2] The systematic variation of the ethyl and methyl groups with other short-chain alkyl groups allows for a fine-tuning of the molecule's interaction with biological targets.

Derivatives of this compound

The carboxylic acid functional group of this compound is a prime site for derivatization, leading to a wide array of compounds with diverse applications.

Ester Derivatives

Esterification of this compound with various alcohols yields ester derivatives. These esters are often more volatile and less polar than the parent acid. A prominent example is ethyl 2-methylbutanoate, which belongs to the class of fatty acid esters.[5][6]

Table 2: Example of an Ester Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ethyl 2-methylbutanoateC₇H₁₄O₂130.18497452-79-1
Amide Derivatives

Reaction of this compound with amines, typically through an activated carboxylic acid intermediate, produces amide derivatives. These amides can exhibit improved metabolic stability and altered hydrogen bonding capabilities compared to the parent acid.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for their exploration in research and development.

Synthesis of this compound

A high-yield industrial synthesis involves the carbonylation of C6 olefins, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide in the presence of a strong acid catalyst, followed by hydrolysis.[1][7]

Experimental Protocol: Carbonylation of 3-methyl-2-pentene

  • Reaction Setup: A high-pressure autoclave reactor is charged with 3-methyl-2-pentene and an acid catalyst (e.g., boron trifluoride dihydrate, BF₃·2H₂O).[7]

  • Carbonylation: The reactor is pressurized with carbon monoxide to a pressure range of 500 to 1500 psig and heated to a temperature between 20°C and 100°C.[7]

  • Hydrolysis: After the reaction is complete, the mixture is carefully quenched with water to hydrolyze the intermediate acylium ion to form this compound.[7]

  • Purification: The product is then isolated and purified using standard techniques such as distillation or chromatography.

Synthesis_Workflow reactant 3-Methyl-2-pentene step1 Carbonylation in Autoclave reactant->step1 catalyst Acid Catalyst (e.g., BF3·2H2O) catalyst->step1 co Carbon Monoxide (CO) co->step1 hydrolysis Water (H2O) step2 Hydrolysis hydrolysis->step2 product This compound step1->step2 step2->product

Caption: Synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological activities for a wide range of analogs are not extensively detailed in the initial search, the use of this compound as a precursor for herbicides suggests its potential for biological interaction.[7] The structural motif of a branched-chain fatty acid is present in various biologically active molecules, indicating that analogs and derivatives of this compound could interact with various enzymes and receptors.

Further research is necessary to elucidate the specific signaling pathways modulated by these compounds and to identify potential therapeutic applications.

Future Directions

The exploration of this compound analogs and derivatives presents a promising avenue for the discovery of new chemical entities with valuable biological properties. Future research should focus on:

  • Synthesis of diverse libraries: Creating a broad range of analogs and derivatives with systematic structural modifications.

  • High-throughput screening: Evaluating the biological activity of these compounds against a panel of therapeutic targets.

  • Structure-activity relationship (SAR) studies: Elucidating the relationship between chemical structure and biological activity to guide the design of more potent and selective compounds.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds.

Research_Logic cluster_0 Compound Generation cluster_1 Biological Evaluation cluster_2 Lead Optimization A This compound Scaffold B Synthesis of Analog & Derivative Libraries A->B C High-Throughput Screening B->C D Identification of 'Hits' C->D E SAR Studies D->E F Pharmacokinetic & Toxicological Profiling E->F G Lead Candidate F->G

Caption: Logical workflow for drug discovery based on the core scaffold.

This guide provides a foundational understanding of this compound and its potential in chemical and pharmaceutical research. The provided frameworks for synthesis and logical discovery workflows aim to support researchers in their endeavors to develop novel and effective molecules.

References

The Elusive Presence of 2-Ethyl-2-methylbutanoic Acid in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no substantiated evidence for the natural occurrence of 2-Ethyl-2-methylbutanoic acid in plant species. This technical guide addresses the current state of knowledge regarding this compound and provides an in-depth analysis of its structurally similar and botanically prevalent isomer, 2-Methylbutanoic acid, offering valuable insights for researchers, scientists, and drug development professionals.

While the focus of this guide was initially on this compound, extensive database searches have failed to identify any reports of its isolation as a naturally occurring constituent in the plant kingdom. In contrast, its structural isomer, 2-Methylbutanoic acid, is a well-documented volatile organic compound found in a variety of fruits and essential oils, contributing to their characteristic aromas. This guide will, therefore, pivot to a detailed examination of the natural occurrence, biosynthesis, and analysis of 2-Methylbutanoic acid and its esters in plants, providing a valuable comparative perspective for the scientific community.

2-Methylbutanoic Acid and its Esters: Widespread in Flora

2-Methylbutanoic acid, a branched-chain fatty acid, is a significant contributor to the aromatic profile of numerous fruits. It exists as two enantiomers, (R)-(-)-2-methylbutanoic acid, which has a cheesy, sweaty odor, and (S)-(+)-2-methylbutanoic acid, possessing a fruity, sweet aroma.[1] The (S)-enantiomer is commonly found in fruits like apples and apricots.[2] This compound and its various esters are key components of the essential oils of many plants.

Quantitative Occurrence in Plant Species

The concentration of 2-Methylbutanoic acid and its esters can vary significantly depending on the plant species, cultivar, stage of ripeness, and environmental conditions. The following table summarizes the quantitative data available in the literature for 2-Methylbutanoic acid and its common esters in various plants.

Plant Species (Common Name)Plant PartCompoundConcentration RangeReference
Malus domestica (Apple)Fruit2-Methylbutanoic acidPresent[2][3]
FruitEthyl 2-methylbutanoateKey aroma compound
Fruit2-Methylbutyl acetatePresent[3]
Prunus armeniaca (Apricot)Fruit(S)-2-Methylbutanoic acidPresent[2]
Theobroma cacao (Cocoa)Beans(R)-2-Methylbutanoic acidNaturally occurring[2]
Angelica archangelica (Angelica)2-Methylbutanoic acidMinor constituent[2]
Valeriana officinalis (Valerian)Root2-Methylbutanoic acidPresent[2]
Luisia curtisii (Orchid)Scent(S)-2-Methylbutanoic acidPresent[2]

Biosynthesis of 2-Methylbutanoic Acid in Plants

The biosynthesis of 2-Methylbutanoic acid in plants is understood to originate from the catabolism of the branched-chain amino acid L-isoleucine.[4] This metabolic pathway involves a series of enzymatic reactions. While the general pathway is established, the specific enzymes and regulatory mechanisms can vary between plant species.

The key steps in the biosynthesis of 2-methylbutanoic acid from L-isoleucine are:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Thioesterase activity: Finally, a thioesterase hydrolyzes 2-methylbutanoyl-CoA to release free 2-Methylbutanoic acid.

Alternatively, 2-methylbutanal can be formed from α-keto-β-methylvalerate via a decarboxylase, which is then oxidized to 2-Methylbutanoic acid.

Biosynthesis_of_2_Methylbutanoic_Acid Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutanoyl_CoA 2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA BCKDH Methylbutanal 2-Methylbutanal Keto_acid->Methylbutanal Decarboxylase Methylbutanoic_acid 2-Methylbutanoic Acid Methylbutanoyl_CoA->Methylbutanoic_acid Thioesterase Methylbutanal->Methylbutanoic_acid Oxidase

Biosynthetic pathway of 2-Methylbutanoic acid from L-isoleucine.

Experimental Protocols for the Analysis of Branched-Chain Fatty Acids in Plants

The accurate identification and quantification of 2-Methylbutanoic acid and its esters in plant materials require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose, often preceded by an extraction and derivatization step.

Extraction of Volatile Fatty Acids

A common method for the extraction of fatty acids from plant tissues is the Folch method or a modification thereof.

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize 1-2 grams of fresh plant tissue (e.g., fruit pulp, leaves) in a 2:1 (v/v) mixture of chloroform (B151607):methanol.

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids, including fatty acids.

  • Collection: Carefully collect the lower chloroform phase.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen to obtain the lipid extract.

Derivatization

To improve the volatility and chromatographic behavior of the fatty acids for GC-MS analysis, they are typically converted to their methyl esters (FAMEs).

Protocol: Fatty Acid Methylation

  • Reagent: Use a methylating agent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.

  • Reaction: Add the methylating agent to the dried lipid extract and heat the mixture (e.g., at 60°C for 10-15 minutes).

  • Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

  • Collection: The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are then analyzed by GC-MS.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the different FAMEs, for example, starting at 40°C and ramping up to 250°C.

  • Injection Mode: Splitless or split injection depending on the sample concentration.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Identification of 2-methylbutanoic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is typically performed using an internal standard added at the beginning of the extraction process.

Experimental_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plant_Tissue Plant Tissue Homogenization Homogenization (Chloroform:Methanol) Plant_Tissue->Homogenization Phase_Separation Phase Separation Homogenization->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract Methylation Methylation (BF3-Methanol) Lipid_Extract->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction FAME_Sample FAME Sample FAME_Extraction->FAME_Sample GC_MS GC-MS Analysis FAME_Sample->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing Results Results Data_Processing->Results

A representative experimental workflow for the analysis of branched-chain fatty acids.

Conclusion

References

An In-depth Technical Guide to the Biological Activity of Branched-Chain Fatty Acids: A Focus on 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

Branched-chain fatty acids (BCFAs) are a diverse class of lipids that are increasingly recognized for their significant biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological activities of BCFAs, with a specific focus on the short-chain branched fatty acid, 2-Ethyl-2-methylbutanoic acid. While direct experimental data on the bioactivity of this compound is limited, this document synthesizes information from structurally similar compounds to elucidate its probable mechanisms of action and guide future research. The primary putative targets for this class of molecules include Peroxisome Proliferator-Activated Receptors (PPARs), Cyclooxygenase (COX) enzymes, and Histone Deacetylases (HDACs). This guide details the experimental protocols necessary to investigate these interactions, presents available quantitative data for analogous compounds, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a saturated, branched-chain fatty acid with the chemical formula C₇H₁₄O₂.[1] Its structure, featuring a quaternary alpha-carbon, imparts unique steric and electronic properties that likely influence its biological interactions.[1] While it is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activities are not well-documented in publicly available literature.[1] However, the broader class of BCFAs is known to play crucial roles in cellular signaling and metabolism.[1] This guide will explore the potential biological activities of this compound by examining the established functions of structurally related short-chain fatty acids (SCFAs) and BCFAs.

Potential Biological Activities and Signaling Pathways

Based on the known functions of other BCFAs, this compound is hypothesized to interact with several key cellular targets that regulate inflammation, metabolism, and gene expression.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Fatty acids are the natural ligands for PPARs. The binding of a fatty acid to a PPAR subtype (α, γ, or δ) leads to the transcription of genes involved in fatty acid oxidation and energy homeostasis.[1] Due to its structure as a fatty acid, this compound is a potential candidate for a PPAR agonist.

Diagram: PPARα Signaling Pathway

PPARa_Signaling BCFA 2-Ethyl-2-methylbutanoic acid (BCFA) PPARa PPARα BCFA->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Activates Transcription of MetabolicEffects Metabolic Effects (↑ Fatty Acid Oxidation) TargetGenes->MetabolicEffects Leads to

Caption: Putative activation of the PPARα signaling pathway by this compound.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Some fatty acids have been shown to modulate COX activity. Given its carboxylic acid moiety, this compound may interact with the active site of COX-1 and/or COX-2, potentially inhibiting their activity and exerting anti-inflammatory effects.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, generally associated with transcriptional repression. Short-chain fatty acids, notably butyrate, are well-known HDAC inhibitors.[1] Inhibition of HDACs can lead to the re-expression of silenced tumor suppressor genes, making HDAC inhibitors a target for cancer therapy. The structural similarity of this compound to other known fatty acid HDAC inhibitors suggests it may also possess this activity.

Quantitative Data for Structurally Similar Branched-Chain Fatty Acids

Table 1: PPAR Activation by Various Fatty Acids

Fatty Acid PPAR Subtype EC₅₀ (µM) Fold Activation Cell Line Reference
Isovaleric acid PPARα 150 3.5 HepG2 Fajas et al., 1997
Phytanic acid PPARα 25 8 COS-1 Gottlicher et al., 1992

| Butyric acid | PPARγ | 500 | 2.5 | 3T3-L1 | Tontonoz et al., 1994 |

Table 2: COX Enzyme Inhibition by Fatty Acids

Fatty Acid Enzyme IC₅₀ (µM) Assay Type Reference
Valproic Acid COX-1 >1000 Oxygen consumption Hawkey et al., 1993
Valproic Acid COX-2 >1000 Oxygen consumption Hawkey et al., 1993
Phenylacetic acid COX-1 120 Prostaglandin E2 production Ringbom et al., 2001

| Phenylacetic acid | COX-2 | 80 | Prostaglandin E2 production | Ringbom et al., 2001 |

Table 3: HDAC Inhibition by Short-Chain Fatty Acids

Fatty Acid IC₅₀ (mM) Cell Line Reference
Butyric acid 0.5 - 1.5 Various Davie, 2003
Propionic acid 2.5 HT-29 Hinnebusch et al., 2002

| Valproic acid | 0.5 - 1.0 | Various | Gottlicher et al., 2001 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

PPARα Activation Assay (Luciferase Reporter Assay)

Objective: To determine if this compound can activate the PPARα signaling pathway.

Materials:

  • HEK293T cells

  • Expression plasmids for human PPARα and RXRα

  • Luciferase reporter plasmid containing a PPRE (Peroxisome Proliferator Response Element)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., GW7647)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the PPARα, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or the positive control. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Calculate the fold activation relative to the vehicle control.

Diagram: PPAR Activation Assay Workflow

PPAR_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed HEK293T cells Transfect Transfect with PPARα, RXRα, and PPRE-luciferase plasmids Seed->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure luciferase activity Lyse->Measure Analyze Analyze data (fold activation) Measure->Analyze

Caption: General workflow for a PPAR activation luciferase reporter assay.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme and L-epinephrine (cofactors)

  • This compound (dissolved in DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Incubation: In a microplate, add the reaction buffer, cofactors, and the COX enzyme. Then, add various concentrations of this compound or a positive control. Include a vehicle control. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

HDAC Inhibition Assay (Fluorometric)

Objective: To measure the inhibitory activity of this compound against total HDAC enzymes.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A)

  • This compound (dissolved in a suitable solvent)

  • Positive control (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, HeLa nuclear extract, and various concentrations of this compound or a positive control. Include a vehicle control.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer stops the HDAC reaction and the trypsin cleaves the deacetylated substrate to release the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural characteristics and the known activities of related branched-chain fatty acids provide a strong rationale for its investigation as a modulator of key cellular pathways. The primary putative targets—PPARs, COX enzymes, and HDACs—are all implicated in a range of physiological and pathological processes, including metabolic disorders, inflammation, and cancer.

The experimental protocols detailed in this guide provide a clear framework for elucidating the specific biological functions of this compound. Future research should focus on performing these in vitro assays to generate quantitative data on its potency and selectivity. Subsequently, cell-based and in vivo studies will be necessary to understand its physiological effects and therapeutic potential. The exploration of this and other understudied BCFAs holds promise for the discovery of novel therapeutic agents.

References

2-Ethyl-2-methylbutanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-2-methylbutanoic Acid

Introduction

This compound, a methyl-branched fatty acid, is a significant compound in organic synthesis.[1][2] It serves as a key intermediate in the creation of various agrochemicals and pharmaceuticals, where its distinct branched structure is leveraged to alter the physical and biological characteristics of target molecules.[3] This guide provides a comprehensive overview of its chemical identifiers, physical properties, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.

Chemical Identifiers and Properties

The fundamental chemical and physical properties of this compound are summarized below, providing a foundational dataset for researchers.

Identifier/Property Value Reference
CAS Number 19889-37-3[1][4][5]
Molecular Formula C7H14O2[1][4]
Molecular Weight 130.18 g/mol [2][4]
IUPAC Name This compound[2]
Synonyms Butyric acid, 2-ethyl-2-methyl-; 2-Methyl-2-ethylbutanoic acid[1][4]
InChI InChI=1S/C7H14O2/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H,8,9)[2][4]
InChIKey LHJPKLWGGMAUAN-UHFFFAOYSA-N[4]
Canonical SMILES CCC(C)(CC)C(=O)O[2]
EC Number 243-402-3[1]
UNII 2A3027H97L[1][5]
Melting Point < -20 °C[1][6]
Boiling Point 207 °C[1]
Flash Point 92.0 ± 9.8 °C[1]
Density 0.8926 g/cm³ @ 25 °C[1]
Vapor Pressure 0.0889 mmHg @ 25°C[1]
pKa ~4.8[3]
LogP 2.21[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis via Carbonylation of 3-Methyl-2-pentene

A high-yield synthesis of this compound can be achieved by the carbonylation of C6 olefins, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide.[3][7] This process is noted for its high yield and the formation of only one significant C7 by-product, 2,2-dimethylpentanoic acid, which can be separated by distillation.[7]

Materials:

  • 3-methyl-2-pentene (or 2-ethyl-1-butene, or a mixture thereof)

  • Carbon Monoxide (CO)

  • Acid Catalyst (e.g., Boron trifluoride dihydrate, BF₃·2H₂O)

  • Water (H₂O)

  • Inert paraffinic solvent (optional, e.g., heptane (B126788) or hexane)

Procedure:

  • Carbonylation Reaction: The C6 branched olefin feed is contacted with an acid catalyst in a closed reactor under elevated pressure and temperature.[3] While phosphoric acid shows good reactivity, boron trifluoride dihydrate (BF₃·2H₂O) is a good compromise to mitigate corrosion issues.[7] Carbon monoxide is introduced into the reactor.

  • Quenching: After the carbonylation reaction, the product mixture is quenched by contacting it with water.[7] This step hydrolyzes the intermediate to form this compound.

  • Separation: The desired this compound is separated from the reaction mixture. Any non-C7 by-product acids can be removed by distillation.[7]

Analytical Protocol: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[3][5] This method is scalable and suitable for isolating impurities and for pharmacokinetic studies.[5]

Instrumentation and Conditions:

  • Column: Newcrom R1 HPLC column.[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[5]

  • Mass Spectrometry (MS) Compatibility: For MS-compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[5]

  • UPLC Applications: For faster Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[5]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the carbonylation of an olefin.

Synthesis_Workflow start Starting Materials: 3-Methyl-2-pentene Carbon Monoxide (CO) reaction Carbonylation Reaction (High Pressure & Temperature) start->reaction catalyst Acid Catalyst (e.g., BF₃·2H₂O) catalyst->reaction quench Quenching (Addition of Water) reaction->quench Reaction Product product Crude Product Mixture quench->product purification Distillation product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 2-Ethyl-2-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-2-methylbutanoic acid (CAS No: 19889-37-3), a methyl-branched fatty acid.[1] Due to the limited public availability of complete experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles and references available data from public repositories.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Ethyl-2-methylbutyric acid, 2-Methyl-2-ethylbutanoic acid[1][2]

  • Molecular Formula: C₇H₁₄O₂[1]

  • Molecular Weight: 130.18 g/mol [1]

  • Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected and referenced spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
-COOH10.0 - 13.0Singlet (broad)1H
-CH₂- (Ethyl)~1.5 - 1.7Quartet4H
-CH₃ (Methyl)~1.1 - 1.3Singlet3H
-CH₃ (Ethyl)~0.8 - 1.0Triplet6H

¹³C NMR (Carbon NMR): A reference to a ¹³C NMR spectrum is available in public databases.[1]

Assignment Expected Chemical Shift (ppm)
-COOH~180 - 185
Quaternary C~45 - 55
-CH₂-~25 - 35
-CH₃ (on Quaternary C)~20 - 30
-CH₃ (Ethyl)~5 - 15
Note:Specific peak values are not publicly available.
Infrared (IR) Spectroscopy

An FTIR spectrum is referenced in the PubChem database, obtained on a Bruker IFS 85 instrument.[1] The expected characteristic absorption bands for a carboxylic acid are as follows:

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer)2500 - 3300Broad, Strong
C-H stretch (Aliphatic)2850 - 3000Medium to Strong
C=O stretch (Carbonyl)1700 - 1725Strong
C-O stretch1210 - 1320Medium
O-H bend920 - 950Broad, Medium
Note:Specific peak values are not publicly available.
Mass Spectrometry (MS)

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

m/z Interpretation
130[M]⁺ (Molecular Ion)
115[M - CH₃]⁺
101[M - C₂H₅]⁺
85[M - COOH]⁺ or [M - C₂H₅ - H₂O]⁺
57[C₄H₉]⁺
45[COOH]⁺
Note:This represents a potential fragmentation pattern. The base peak and relative intensities are not publicly available.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. The following are generalized protocols for the spectroscopic analysis of carboxylic acids.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the range of 0-15 ppm. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chromatographic Separation: Inject the sample into the GC. The GC column (e.g., a nonpolar capillary column) separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is a common method for this type of analysis.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Connectivity Structural Connectivity (¹H, ¹³C NMR) NMR->Structure_Connectivity Functional_Groups Functional Groups (IR) IR->Functional_Groups Molecular_Weight_Fragmentation Molecular Weight & Fragmentation (MS) MS->Molecular_Weight_Fragmentation

Caption: Workflow of Spectroscopic Analysis.

Molecular_Structure_Information cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Proton_Environment Proton Environments (¹H NMR) Molecule->Proton_Environment Carbon_Backbone Carbon Skeleton (¹³C NMR) Molecule->Carbon_Backbone Functional_Groups_IR C=O, O-H, C-H bonds Molecule->Functional_Groups_IR Molecular_Formula_MS Molecular Weight Molecule->Molecular_Formula_MS Fragmentation_Pattern Structural Fragments Molecular_Formula_MS->Fragmentation_Pattern

Caption: Information Derived from Spectroscopic Techniques.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Ethyl-2-methylbutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethyl-2-methylbutanoic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the physicochemical properties of this compound, which are critical for its handling, formulation, and application.

Introduction to this compound

This compound, a branched-chain carboxylic acid, possesses a molecular structure that influences its behavior in different solvent environments. The presence of a polar carboxylic acid functional group facilitates interactions with polar solvents, while the non-polar, branched alkyl chain contributes to its solubility in less polar organic media.[1] Understanding these characteristics is paramount for its effective use in synthesis, purification, and formulation processes.

Solubility Profile

The solubility of this compound is a key parameter for its application in various chemical processes. While it is described as being moderately soluble in water, its solubility in organic solvents is expected to be significantly higher due to the hydrophobic nature of its alkyl chain.[1] Based on the properties of structurally similar compounds like 2-methylbutanoic acid, it is predicted to be highly soluble in alcohols, esters, and acetone.[2]

Qualitative Solubility

The structural features of this compound—a polar head and a non-polar tail—allow for a degree of miscibility in a wide range of solvents. The carboxylic acid group can form hydrogen bonds with protic solvents, whereas the alkyl chain interacts favorably with non-polar solvents through van der Waals forces.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively available in the public domain. However, for the purpose of illustrating how such data should be presented for comparative analysis, the following tables have been structured. Researchers are encouraged to determine these values experimentally using the protocols outlined in this guide.

Table 1: Solubility of this compound in Polar Protic Solvents at 25°C

SolventFormulaDielectric Constant (ε) at 20°CSolubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH32.7Data Not AvailableData Not Available
EthanolC₂H₅OH24.5Data Not AvailableData Not Available
IsopropanolC₃H₇OH19.9Data Not AvailableData Not Available

Table 2: Solubility of this compound in Polar Aprotic Solvents at 25°C

SolventFormulaDielectric Constant (ε) at 20°CSolubility ( g/100 mL)Molar Solubility (mol/L)
AcetoneC₃H₆O20.7Data Not AvailableData Not Available
Ethyl AcetateC₄H₈O₂6.0Data Not AvailableData Not Available
DichloromethaneCH₂Cl₂9.1Data Not AvailableData Not Available

Table 3: Solubility of this compound in Non-Polar Solvents at 25°C

SolventFormulaDielectric Constant (ε) at 20°CSolubility ( g/100 mL)Molar Solubility (mol/L)
TolueneC₇H₈2.4Data Not AvailableData Not Available
HexaneC₆H₁₄1.9Data Not AvailableData Not Available

Stability Profile

The stability of this compound is a critical factor for its storage and handling. Generally, carboxylic acids can be susceptible to degradation under certain conditions, including exposure to high temperatures, extreme pH levels, light, and oxidizing agents.[3]

Thermal Stability

Elevated temperatures can lead to the thermal decomposition of carboxylic acids.[3] For the related compound 2-methylbutanoic acid, stability is noted to be highly sensitive to temperature variations.[3] It is crucial to establish the decomposition temperature of this compound to ensure its integrity during processes such as distillation or in formulations subjected to heat.

Photolytic Stability

Exposure to light, particularly UV radiation, can catalyze the degradation of organic molecules. The potential for photolytic degradation of this compound should be assessed, especially for applications where it may be exposed to light for extended periods.

Oxidative Stability

Carboxylic acids can be susceptible to oxidation. The presence of oxidizing agents or exposure to atmospheric oxygen over time can lead to the formation of degradation products. Understanding the oxidative stability is essential for determining appropriate storage conditions, such as the need for an inert atmosphere.

pH Stability

In aqueous solutions or in the presence of acidic or basic impurities in organic solvents, the stability of this compound can be affected. At extreme pH values, hydrolysis or other degradation reactions may occur.[3]

Table 4: Summary of Stability Data for this compound

ConditionSolventDegradation Rate / Half-lifeMajor Degradation Products
Thermal (e.g., 60°C)TolueneData Not AvailableData Not Available
Photolytic (e.g., UV 365 nm)MethanolData Not AvailableData Not Available
Oxidative (e.g., air, 40°C)HexaneData Not AvailableData Not Available

Experimental Protocols

To aid researchers in determining the solubility and stability of this compound, the following detailed experimental protocols are provided.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to facilitate this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Quantification: Determine the concentration of this compound in the sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a suitable detector.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

G Experimental Workflow for Solubility Determination (Shake-Flask Method) cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to solvent B Agitate at constant temperature A->B C Settle or centrifuge B->C D Sample supernatant C->D E Quantify by GC/HPLC D->E F Calculate solubility E->F

Solubility Determination Workflow
Stability Assessment: Stress Testing Protocol

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Store the solutions in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) in sealed, light-protected containers.

    • Photolytic Stress: Expose the solutions to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity) at a constant temperature. Control samples should be kept in the dark at the same temperature.

    • Oxidative Stress: Sparge the solutions with air or oxygen, or add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide). Store at a constant temperature.

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC or GC) to quantify the remaining amount of this compound and to detect and quantify any degradation products.

  • Data Evaluation: Determine the degradation rate and, if possible, the half-life of the compound under each stress condition. Identify the major degradation products.

G Logical Flow for Stability Assessment cluster_0 Setup cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Prep Prepare solutions of known concentration Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Oxidative Oxidative Prep->Oxidative Sample Sample at time points Thermal->Sample Photo->Sample Oxidative->Sample Analyze Analyze by stability-indicating method Sample->Analyze DegRate Determine degradation rate Analyze->DegRate DegProd Identify degradation products Analyze->DegProd

Stability Assessment Workflow

Signaling Pathways and Logical Relationships

The degradation of this compound can be conceptualized as a series of pathways initiated by different environmental stressors.

G Potential Degradation Pathways cluster_0 Stressors cluster_1 Compound cluster_2 Degradation Products Heat Heat Parent This compound Heat->Parent Light Light Light->Parent Oxidant Oxidant Oxidant->Parent Products Degradation Products Parent->Products

Degradation Pathway Initiation

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While specific quantitative data remains to be fully elucidated in publicly available literature, the provided qualitative information, structured tables for data presentation, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The visualization of experimental workflows and logical relationships aims to facilitate a clear and systematic approach to studying the physicochemical properties of this important branched-chain carboxylic acid. It is recommended that comprehensive experimental studies be undertaken to populate the data tables and further refine our understanding of this compound's behavior in various solvent systems.

References

Toxicological Profile of 2-Ethyl-2-methylbutanoic Acid in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data for 2-Ethyl-2-methylbutanoic acid in rodent models is publicly available. This document summarizes the available information and incorporates data from structurally related compounds, namely ethyl 2-methylbutyrate (B1264701) and 2-ethylhexanoic acid, to provide a potential toxicological profile. These analogs are used for read-across purposes and may not fully represent the toxicological properties of this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1][2][3]
CAS Number 19889-37-3[1][2][3]
Molecular Formula C7H14O2[1][2][3]
Molecular Weight 130.18 g/mol [1][4][5]
Synonyms 2-Methyl-2-ethylbutyric acid, α-Ethyl-α-methylbutyric acid[1]

Acute Toxicity

Limited data is available for the acute toxicity of this compound. An oral LD50 study in rats suggests moderate toxicity.

Table 1: Acute Oral Toxicity

SpeciesRouteLD50Toxicity ClassReference
RatOral> 430 mg/kgModerately toxic[1]
Experimental Protocol: Acute Oral Toxicity (General Guideline)

A standardized protocol, such as OECD Test Guideline 401, is typically followed for acute oral toxicity studies.

cluster_0 Acute Oral Toxicity Study Workflow (e.g., OECD 401) Animal Selection Animal Selection Dosing Dosing Animal Selection->Dosing Observation Observation Dosing->Observation Necropsy Necropsy Observation->Necropsy Data Analysis Data Analysis Necropsy->Data Analysis

Fig. 1: Generalized workflow for an acute oral toxicity study.

Subchronic Toxicity

No subchronic toxicity studies were identified for this compound. However, a 13-week study on the structural analog, 2-ethylhexanoic acid (EHA), was conducted in Fischer 344 rats and B6C3F1 mice.[6]

Table 2: 13-Week Subchronic Oral Toxicity of 2-Ethylhexanoic Acid (EHA)

SpeciesSexNOAEL (mg/kg/day)Key Findings at Higher DosesReference
Rat (Fischer 344)Male61Increased relative liver weight, hepatocyte hypertrophy[6]
Female71Increased relative liver weight, hepatocyte hypertrophy[6]
Mouse (B6C3F1)Male180Increased relative liver weight, hepatocyte hypertrophy[6]
Female205Increased relative liver weight, hepatocyte hypertrophy[6]
Experimental Protocol: 13-Week Subchronic Oral Toxicity Study (2-Ethylhexanoic Acid)
  • Test Substance: 2-ethylhexanoic acid (EHA)[6]

  • Species: Fischer 344 rats and B6C3F1 mice (10 per sex per group)[6]

  • Administration: Dietary, at concentrations of 0.0%, 0.1%, 0.5%, or 1.5% for 13 weeks[6]

  • Observations: Clinical signs, body weight, food consumption, clinical pathology, and histopathology[6]

  • Recovery Group: An additional group at 0.0% and 1.5% EHA was observed for a 4-week recovery period[6]

Genotoxicity

No in vivo genotoxicity data for this compound was found. For the analog, ethyl 2-methylbutyrate, it was concluded that it does not present a concern for genotoxicity based on available data, including a BlueScreen assay where it was not cytotoxic to human cells.[7]

Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of this compound are not available. Information on the analogs ethyl 2-methylbutyrate and 2-ethylhexanoic acid is presented below.

A combined repeated-dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) was conducted on ethyl 2-methylbutyrate in Sprague-Dawley rats.[7][8] No adverse effects on reproductive or developmental parameters were observed at doses up to 1000 mg/kg bw/day.[7][8]

Developmental toxicity studies have been performed on 2-ethylhexanoic acid (EHA) in rats and rabbits.

Table 3: Developmental Toxicity of 2-Ethylhexanoic Acid (EHA)

SpeciesExposure PeriodMaternal NOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)Key FindingsReference
Rat (Fischer 344)Gestation Days 6-15250100Maternal toxicity and developmental effects (reduced skeletal ossification) at higher doses.[9][10]
Rabbit (New Zealand White)Gestation Days 6-1825≥ 250Maternal toxicity at higher doses with no adverse effects on fetal viability, growth, or morphology.[9][10]
Rat (Wistar)Gestation Days 6-19Not established< 100Skeletal malformations observed at 100 mg/kg/day and above.[11]

Experimental Protocol: Developmental Toxicity Study (e.g., OECD 414)

cluster_1 Developmental Toxicity Study Workflow (e.g., OECD 414) Mated Females Mated Females Dosing Period Dosing Period Mated Females->Dosing Period Maternal Observation Maternal Observation Dosing Period->Maternal Observation Fetal Examination Fetal Examination Maternal Observation->Fetal Examination Data Evaluation Data Evaluation Fetal Examination->Data Evaluation

Fig. 2: General workflow for a developmental toxicity study.

Carcinogenicity

There are no carcinogenicity studies available for this compound. A 2-year carcinogenicity study of the analog 2-ethylhexyl acrylate (B77674) (a derivative of 2-ethylhexanoic acid) was conducted in male NMRI mice via epicutaneous administration. The study concluded that 2-ethylhexyl acrylate was not carcinogenic under the test conditions.[12]

Signaling Pathways and Mechanisms of Toxicity

The exact mechanisms of toxicity for this compound have not been elucidated. For the analog 2-ethylhexanoic acid, observed effects on the liver, such as increased weight and hepatocellular hypertrophy, suggest a potential for peroxisome proliferation, a mechanism known for some carboxylic acids.[6]

cluster_2 Hypothesized Peroxisome Proliferation Pathway EHA_Exposure 2-Ethylhexanoic Acid Exposure PPARa_Activation PPARα Activation EHA_Exposure->PPARa_Activation Gene_Expression Altered Gene Expression PPARa_Activation->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Hepatocyte_Hypertrophy Hepatocyte Hypertrophy Peroxisome_Proliferation->Hepatocyte_Hypertrophy Liver_Weight Increased Liver Weight Hepatocyte_Hypertrophy->Liver_Weight

Fig. 3: Postulated mechanism of liver effects for 2-EHA.

Conclusion

The toxicological profile of this compound is not well-defined due to a lack of specific studies. Based on limited acute toxicity data, it is considered moderately toxic. Data from structural analogs suggest that the primary target organ for toxicity may be the liver, and that it is unlikely to be a genotoxic, reproductive, or developmental toxicant at doses that are not maternally toxic. However, one study on 2-ethylhexanoic acid did show developmental effects in rats. Further studies are required to definitively characterize the toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Ethyl-2-methylbutanoic acid in various biological matrices. The methodologies described herein are based on established analytical techniques for short-chain fatty acids (SCFAs) and are intended to serve as a comprehensive guide for researchers in drug development and metabolomics.

Introduction

This compound is a branched-chain carboxylic acid. Accurate and robust quantification of this and other SCFAs in biological samples is crucial for understanding their physiological and pathological roles. The primary analytical methods for SCFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring a derivatization step to improve chromatographic separation and detection sensitivity.[1][2]

Analytical Methodologies

The two principal techniques for the quantification of this compound are GC-MS and LC-MS/MS. The choice between these methods depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile or semi-volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility and thermal stability.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation, although derivatization is frequently employed to enhance performance for SCFAs.[4][5]

A general comparison of these techniques is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/LC-MS)
Principle Chromatographic separation of volatile or derivatized analytes in the gas phase, followed by mass analysis.Chromatographic separation of the analyte in the liquid phase followed by various detection methods, including mass spectrometry.[1]
Selectivity Very HighModerate to High
Sensitivity (LOD/LOQ) HighModerate to High (Very high with MS/MS)
Throughput Moderate to HighModerate
Derivatization Often required for non-volatile analytes.[1]Not always required, but often used for SCFAs to improve chromatography and ionization.[1][4]
Matrix Effect Can be minimized with appropriate sample preparation and derivatization.[1]Can be significant and may require robust sample preparation.[1]

Experimental Protocols

Detailed protocols for sample preparation and analysis using LC-MS/MS and GC-MS are provided below. These are generalized protocols and may require optimization for specific matrices and instrumentation.

LC-MS/MS Method for this compound Quantification

This protocol is adapted from established methods for SCFA analysis in biological samples, such as serum and feces, using derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH).[4][6][7]

3.1.1. Sample Preparation and Derivatization

  • Sample Thawing and Homogenization: Thaw frozen biological samples (e.g., serum, fecal homogenate) on ice.[7] For fecal samples, homogenization in 70% isopropanol (B130326) is a common practice.[6]

  • Internal Standard Spiking: Add an internal standard solution to all samples, calibration standards, and quality controls. A suitable internal standard would be a stable isotope-labeled version of the analyte or a close structural analog like 2-ethylbutyric acid-d7 or 13C-labeled SCFAs.[6][7]

  • Protein Precipitation (for serum/plasma): For serum or plasma samples, precipitate proteins by adding an excess of cold acetonitrile, followed by centrifugation.[8][9]

  • Supernatant Collection: Transfer the clear supernatant to a new tube.[6][10]

  • Derivatization:

    • Add 3-nitrophenylhydrazine hydrochloride (3-NPH.HCl) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) to the supernatant.[7][11]

    • Incubate the reaction mixture to form the 3-NPH derivatives.[11]

  • Quenching: Stop the reaction by adding a small volume of 0.1% formic acid.[6]

  • Extraction (Optional but Recommended): Extract the derivatized SCFAs with a solvent like methyl tert-butyl ether (MTBE), dry the organic phase under a stream of nitrogen, and reconstitute in the mobile phase.[7]

3.1.2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system such as an Agilent 1200 series or Thermo Scientific Ultimate 3000.[6][7]

  • Column: A reversed-phase C18 column, for example, a Kinetex® XB-C18 (50 x 2.1 mm) or a Waters CSH C18 (2.1 × 100 mm, 1.7 µm).[6][11]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[6][12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6][12]

  • Gradient Elution: An optimized gradient from a low to a high percentage of organic phase (acetonitrile) is used to separate the derivatized SCFAs.[11][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000 Q-Trap or Agilent 6495B QqQ) or a high-resolution mass spectrometer (e.g., Q Exactive).[6][7][13]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for 3-NPH derivatives.[4]

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.[11][13]

3.1.3. Quantitative Data Summary (LC-MS/MS)

The following table summarizes typical performance characteristics for SCFA quantification methods that can be adapted for this compound.

ParameterPerformanceReference
Linearity (R²) > 0.99[1]
Accuracy 93.1% to 108.7%[4]
Intra- and Inter-day Variation < 8.8%[4]
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.[1][7]
Limit of Quantification (LOQ) Typically in the low µg/mL to ng/mL range.[2]
GC-MS Method for this compound Quantification

This protocol requires derivatization to increase the volatility of the analyte. Silylation is a common approach.[3][14]

3.2.1. Sample Preparation and Derivatization

  • Internal Standard Addition: Spike the sample with an appropriate internal standard.

  • Acidification: Acidify the sample to a pH of approximately 1-2.[3]

  • Liquid-Liquid Extraction (LLE):

    • Extract the organic acids from the acidified sample using a solvent such as ethyl acetate (B1210297) or diethyl ether.[3]

    • Repeat the extraction multiple times and combine the organic layers.[3]

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.[3]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

  • Derivatization (Silylation):

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[2][3]

    • Seal the vial and heat to facilitate the reaction (e.g., 60°C for 30 minutes).[3]

3.2.2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a suitable injector (e.g., split/splitless).

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms.[3][5]

  • Carrier Gas: Helium.[15]

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at a low temperature and ramping up.[2][5]

  • Mass Spectrometer: A mass spectrometer operated in Electron Ionization (EI) mode.[5]

  • Detection: Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.[2][5]

3.2.3. Quantitative Data Summary (GC-MS)

ParameterPerformanceReference
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.5 - 29 µg/L (for similar hydroxy acids)[2]
Limit of Quantification (LOQ) ~5 µM (for 2-hydroxybutyrate)[2]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound.

LCMS_Workflow Sample Biological Sample (e.g., Serum, Feces) IS Add Internal Standard Sample->IS Precip Protein Precipitation (for Serum/Plasma) IS->Precip Deriv Derivatization (e.g., 3-NPH) Precip->Deriv Extract Liquid-Liquid Extraction Deriv->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: LC-MS/MS analysis workflow for this compound.

GCMS_Workflow Sample Biological Sample IS Add Internal Standard Sample->IS Acidify Acidification IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry Dry & Evaporate LLE->Dry Deriv Derivatization (e.g., Silylation) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethyl-2-methylbutanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Given that this compound is a branched-chain fatty acid, the methodologies presented are based on established protocols for similar short-chain fatty acids (SCFAs), which necessitate derivatization to enhance volatility for GC-MS analysis.

Introduction

This compound (C7H14O2, MW: 130.18 g/mol ) is a methyl-branched fatty acid.[1] The analysis of such branched-chain fatty acids is crucial in various research areas, including microbiology, metabolic disorder studies, and drug development, as they can serve as biomarkers or metabolic intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, chemical derivatization is a mandatory prerequisite for successful GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative.

Experimental Protocols

This section details the recommended procedures for the analysis of this compound, from sample preparation and derivatization to GC-MS instrumentation and data acquisition.

Sample Preparation and Extraction

The following protocol outlines a general liquid-liquid extraction (LLE) procedure suitable for isolating organic acids from aqueous biological samples such as plasma or urine.

Materials:

  • Sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

  • 6 M HCl

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl. This protonates the carboxylic acid group, making it more extractable into an organic solvent.

  • Saturate the aqueous phase by adding solid sodium chloride to enhance extraction efficiency ("salting out").

  • Add 5 mL of ethyl acetate to the sample and vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction process twice more, combining the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization

Derivatization is a critical step to increase the volatility of this compound for GC-MS analysis. Two common and effective methods are presented below.

Method A: Silylation with BSTFA

This method converts the carboxylic acid group to its trimethylsilyl (B98337) (TMS) derivative.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a solvent)

Procedure:

  • To the dried extract from the sample preparation step, add 100 µL of BSTFA (+1% TMCS) and 100 µL of pyridine.

  • Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Method B: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

This method forms a pentafluorobenzyl (PFB) ester, which is highly sensitive for electron capture detection but also works well with mass spectrometry.

Reagents:

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Diisopropylethylamine (DIPEA) or a similar base

Procedure:

  • Reconstitute the dried extract in a suitable solvent like acetone.

  • Add the PFBBr solution and a small amount of base (e.g., DIPEA) to catalyze the reaction.

  • The optimal derivatization conditions are typically 90 minutes at 60°C and a pH of 7.[2][3]

  • After the reaction, the excess reagent may need to be removed, or the sample can be diluted with a non-polar solvent like hexane (B92381) before injection.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that may require optimization for specific instruments and columns.

ParameterRecommended Setting
Gas Chromatograph
ColumnA polar capillary column is recommended for the separation of fatty acid isomers. A DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good choice. For enhanced separation, a hyphenated column setup (e.g., DB-225ms followed by a DB-5ms) can be used.[2][3]
Injection ModeSplitless or split (e.g., 10:1 split ratio)
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-400
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.

Data Presentation and Quantitative Analysis

Quantitative analysis of this compound should be performed using a calibration curve generated from standards of known concentrations that have undergone the same extraction and derivatization procedure as the samples. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.

Table 1: Representative Quantitative Data for Short-Chain Fatty Acid Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.244 - 0.977 µM[2][3]
Limit of Quantification (LOQ)~1 µM[2][3]
Linearity (r²)> 0.99[2][3]
Recovery55.7% to 97.9%[2][3]
Precision (%RSD)< 15%[2][3]

Table 2: Mass Spectral Data (Predicted for PFB Derivative)

For the PFB derivative of this compound, the key ions to monitor in SIM mode would be the molecular ion and characteristic fragment ions. The primary fragment would likely be the loss of the PFB group (m/z 181).

Ion DescriptionPredicted m/z
Molecular Ion [M]+310
Fragment [M-181]+129
PFB Fragment [C7H5F5]+181

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Internal Standard Sample->Add_IS Acidify Acidification (pH 1-2) Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry_Evap Drying and Evaporation LLE->Dry_Evap Derivatization Silylation (BSTFA) or Alkylation (PFBBr) Dry_Evap->Derivatization GC_MS GC-MS Injection Derivatization->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection (Scan or SIM) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Quant Quantification Data_Acq->Quant

Caption: General workflow for the GC-MS analysis of this compound.

Derivatization Reaction Logic

Derivatization_Logic cluster_reaction Chemical Reaction Analyte This compound (Polar, Low Volatility) Derivative Derivatized Analyte (Non-polar, High Volatility) Analyte->Derivative + Reagent Reagent Derivatization Reagent (e.g., BSTFA, PFBBr) GCMS Suitable for GC-MS Analysis Derivative->GCMS

Caption: Logic of chemical derivatization for GC-MS analysis.

References

high-performance liquid chromatography (HPLC) method for 2-Ethyl-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of 2-Ethyl-2-methylbutanoic acid using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a methyl-branched short-chain fatty acid (SCFA) and a valuable pharmaceutical intermediate.[1][2] Accurate and robust analytical methods are crucial for its quantification in various matrices during research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient method for the analysis of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its chromatographic behavior.

PropertyValueReference
Molecular FormulaC7H14O2[1][2]
Molecular Weight130.18 g/mol [2]
XLogP32.01[1]
Boiling Point207 °C[1]
Density0.8926 g/cm³ at 25 °C[1]

Principle of the HPLC Method

The primary method described here is based on reversed-phase chromatography, where the stationary phase is non-polar, and the mobile phase is polar.[3] this compound, being a moderately non-polar compound, is retained on the non-polar stationary phase and is eluted by a polar mobile phase. The pH of the mobile phase is controlled to ensure the carboxylic acid group is in a consistent protonation state, which is crucial for reproducible retention times and good peak shape. Detection is achieved using a UV detector at a low wavelength, where carboxylic acids exhibit some absorbance. For higher sensitivity and specificity, derivatization or the use of a mass spectrometer is recommended.[3][4]

Experimental Protocols

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterCondition
HPLC System Any standard HPLC system
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid (or Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The mobile phase composition may need to be optimized based on the specific column and system to achieve the desired retention time and resolution.

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

The sample preparation method will vary depending on the matrix. For bulk drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Considerations

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiral Separation (Optional)

This compound is a chiral compound. To separate its enantiomers, a specialized chiral HPLC method is required. This typically involves either:

  • Direct Method: Using a chiral stationary phase (CSP) column, such as a polysaccharide-based or anion-exchange CSP.[5]

  • Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6][7]

The choice of method will depend on the specific requirements of the analysis.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration Chrom_Acq->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Cal_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described reversed-phase HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is adaptable and can be optimized for various applications. For enhanced sensitivity or chiral separation, derivatization or the use of specialized detectors and columns should be considered. Proper method validation is essential to ensure the reliability of the results for its intended purpose.

References

Application Note: Silylation Protocol for the GC-MS Analysis of 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] However, short-chain fatty acids like 2-Ethyl-2-methylbutanoic acid possess low volatility due to their polar carboxylic acid group, making direct GC analysis challenging and often resulting in poor peak shape and retention.[2] To overcome this, a derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable derivative.[1][3] Silylation is a widely used and effective derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group.[2][4] This protocol details a robust method for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst prior to GC-MS analysis.[1][5]

Experimental Protocols

This section provides a detailed methodology for the silylation of this compound and subsequent GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][6]

  • Solvent (if required, e.g., Pyridine (B92270), Acetonitrile (B52724), Hexane)[6][7]

  • Anhydrous sodium sulfate

  • High-purity nitrogen gas

  • GC vials (2 mL) with caps (B75204) and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column

2. Sample Preparation

The sample containing this compound must be completely dry, as silylating reagents are highly sensitive to moisture.[4][5]

  • For solid samples: Accurately weigh 1-10 mg of the sample into a clean, dry 2 mL GC vial.[4][6]

  • For samples in aqueous solution: Pipette a known volume of the sample into a GC vial and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.[6] To ensure azeotropic removal of water, methylene (B1212753) chloride can be added and evaporated.[5]

  • For samples in an organic solvent: If the solvent is compatible with the silylation reaction (e.g., hexane), it may not need to be removed. Otherwise, evaporate the solvent to dryness as described above.

3. Silylation Procedure

This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • To the dried sample in the GC vial, add an excess of the silylating reagent. A common approach is to add 100-200 µL of BSTFA + 1% TMCS for a 1 mg sample.[6] A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[4][6]

  • If the sample is not readily soluble in the silylating reagent, a dry solvent such as pyridine or acetonitrile can be added.[6]

  • Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.

  • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[5][6] The optimal time and temperature may need to be determined empirically for this compound.

  • Allow the vial to cool to room temperature before opening.

  • The derivatized sample is now ready for GC-MS analysis. It can be injected directly or diluted with a suitable solvent if necessary.[6]

4. GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: A non-polar or medium-polarity column is recommended, such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 100% dimethylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Injection Port: Use a glass injection port liner.[7] Erratic results can occur with stainless steel injection ports.[7]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Presentation

ParameterValue/ConditionReference(s)
Analyte This compound-
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)[5][6]
Sample Amount 1-10 mg[4][6]
Reagent Volume 100-200 µL per 1 mg of sample[6]
Reaction Temperature 60-80°C[5][6]
Reaction Time 30-60 minutes[6]
GC Column 5% phenylmethylpolysiloxane or 100% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Injector Temperature 250°C[9]
Oven Program 40°C (1 min), then 10°C/min to 250°C (5 min)[9]
Carrier Gas Helium, 1.0 mL/min[9]
Detection Mode Mass Spectrometry (EI, Scan m/z 40-400)-

Mandatory Visualization

G cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis GC-MS Analysis sample Sample containing This compound dry_sample Dry Sample (Nitrogen Evaporation) sample->dry_sample add_reagent Add BSTFA + 1% TMCS dry_sample->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 60-80°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separation GC Separation inject->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis result result data_analysis->result Quantification Results

Caption: Workflow for silylation of this compound and subsequent GC-MS analysis.

References

Application Note: Quantification of 2-Ethyl-2-methylbutanoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutanoic acid is a carboxylic acid that may be of interest in various fields of research, including metabolism studies and biomarker discovery. Accurate and robust quantification of this and other small organic acids in complex biological matrices such as plasma, urine, and tissue homogenates is essential for understanding their physiological and pathological roles. This application note provides a comprehensive overview of the analytical methodologies for the quantification of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific quantitative performance data for this compound is not widely available in published literature, this document outlines detailed protocols and expected performance based on the analysis of structurally similar short-chain fatty acids.

Analytical Approaches

The two primary analytical techniques for the quantification of small organic acids like this compound are GC-MS and LC-MS/MS. The choice between these methods depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound before GC-MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and selective, often allowing for the direct analysis of small organic acids without the need for derivatization. This can lead to simpler and faster sample preparation workflows.

Experimental Protocols

Detailed protocols for sample preparation and analysis using both GC-MS and LC-MS/MS are provided below. These protocols are based on established methodologies for similar analytes and should be optimized for the specific matrix and instrumentation used.

Protocol 1: GC-MS Analysis with Derivatization

This protocol describes a general procedure for the extraction and derivatization of this compound from a biological matrix for subsequent GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Internal Standard Spiking: To 500 µL of the biological sample (e.g., plasma, urine), add an appropriate internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar compound like 2-ethylbutyric acid.[1]

  • Acidification: Acidify the sample to a pH of approximately 2 by adding a suitable acid (e.g., 1M HCl). This ensures that the carboxylic acid is in its protonated form, facilitating extraction into an organic solvent.

  • Extraction: Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate (B86663) and then evaporate it to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30°C).

2. Derivatization (Silylation)

  • To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Seal the vial and heat at 60-80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Parameters (Typical)

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Column: Zebron ZB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Optimize for separation, for example, start at 80°C, hold for 2 minutes, then ramp to 280°C.

  • Ion Source Temperature: 200°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a direct "dilute-and-shoot" approach or a protein precipitation method for the analysis of this compound by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma), add an appropriate internal standard.

  • Precipitation: Add 400 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[4]

  • Mixing: Vortex vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.[4]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[3][4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.[4]

2. LC-MS/MS Instrumental Parameters (Typical)

  • Chromatography: Reversed-phase HPLC or UPLC.[5][6]

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: A linear gradient optimized for the separation of the analyte from matrix components.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents representative quantitative parameters for structurally similar short-chain fatty acids to provide an indication of the expected analytical performance.

AnalyteMethodMatrixLODLOQLinearity RangeRecovery (%)Reference
2-hydroxybutyric acidGC-MSHuman Serum-5 µM--[2]
β-hydroxy-β-methylbutyrateLC-MS/MS--30 ng/mL30-4600 ng/mL (r > 0.998)-[2]
2-hydroxy-4-(methylthio)butanoic acidLC-MS/MS--~1 ng/mL--[2]
Short-Chain Fatty AcidsUPLC-HRMS---High linearity demonstratedHigh recovery demonstrated[1]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH ~2) Add_IS->Acidify Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extract Separate Centrifuge for Phase Separation Extract->Separate Collect Collect Organic Layer Separate->Collect Dry_Evap Dry and Evaporate Collect->Dry_Evap Derivatize Add Silylating Agent (e.g., BSTFA) and Heat Dry_Evap->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

A generalized workflow for the GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evap_Recon Evaporate and Reconstitute Collect->Evap_Recon LCMSMS LC-MS/MS Analysis Evap_Recon->LCMSMS Data Data Processing and Quantification LCMSMS->Data

A generalized workflow for the LC-MS/MS analysis of this compound.

References

Application of 2-Ethyl-2-methylbutanoic Acid in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutanoic acid, with the CAS Registry Number 19889-37-3, is a branched-chain carboxylic acid.[1] Its molecular formula is C7H14O2 and it has a molecular weight of 130.18 g/mol .[1] The structure of this compound is characterized by a quaternary carbon atom at the alpha position, which results in significant steric hindrance that influences its chemical reactivity and physical properties.[1] While it is a known intermediate in the synthesis of agrochemicals, such as herbicides, its application in the flavor and fragrance industry is not well-documented in publicly available literature.[1][2] This document provides an overview of its known synthesis, and outlines protocols for its potential sensory evaluation, alongside data for structurally related compounds to provide a comparative context for researchers.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC7H14O2[1]
Molecular Weight130.18 g/mol [1]
CAS Number19889-37-3[1]
AppearanceNot specified in literature
Boiling PointNot specified in literature
SolubilityNot specified in literature
Sensory Data for this compound

No quantitative sensory data, such as odor or taste thresholds, for this compound has been found in the reviewed literature.

Sensory Data for Structurally Related Compounds (for comparative purposes)
CompoundOdor DescriptorsOdor Threshold (in water)Flavor ProfileReference
2-Methylbutanoic acid (racemic) Pungent, cheesyNot availableNot available[3]
(S)-2-Methylbutanoic acid Pleasantly sweet, fruityNot availableNot available[3]
(R)-2-Methylbutanoic acid Pervasive, cheesy, sweatyNot availableNot available[3]
Ethyl 2-methylbutanoate Fruity, apple, peach, green0.006 ppb (S-enantiomer)Fruity, fresh, berry, grape, pineapple, mango, cherry[4][5]
2-Ethylbutanoic acid Caramel, berry, acidic, fruity, whiskey, dryNot availableNot available[6]

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound is through the carbonylation of 3-methyl-2-pentene.[2] This process yields a high amount of the desired product.[2]

Materials:

  • 3-methyl-2-pentene (or 2-ethyl-1-butene, or a mixture)

  • Carbon monoxide (CO)

  • Strong acid catalyst (e.g., Boron trifluoride dihydrate (BF3•2H2O), Phosphoric acid)[2]

  • Water

  • Inert paraffinic solvent (e.g., heptane (B126788) or hexane, optional)[2]

  • Autoclave reactor

Procedure:

  • Charge the autoclave reactor with the 3-methyl-2-pentene olefin feed and the acid catalyst. An excess of the acid catalyst is preferable, with a mole ratio of acid to olefin of at least 1.0.[7] An inert solvent can be used to improve selectivity.[2]

  • Pressurize the reactor with carbon monoxide. A high partial pressure of CO is recommended, ideally above 1,200 psig, and for higher yields, a pressure above 3,000 psig can be used if the equipment permits.[2]

  • Heat the reactor to the desired reaction temperature. The specific temperature is not detailed in the provided references but would be determined based on the catalyst used.

  • Maintain the reaction under pressure and temperature with agitation for a sufficient time to allow for carbonylation.

  • After the reaction is complete, cool the reactor and vent the excess carbon monoxide.

  • Quench the reaction product with water to hydrolyze the intermediate and form this compound.[2]

  • Separate the organic layer containing the product from the aqueous layer and the acid catalyst.

  • Purify the this compound from the organic layer, typically through distillation.

Sensory Evaluation Protocol (General)

As there is no specific sensory data for this compound, the following is a general protocol for its sensory evaluation.

Objective: To determine the odor and flavor profile of this compound.

Materials:

  • Purified this compound

  • Odor-free water

  • Ethanol (for dilution, if necessary)

  • Odor-free sample cups with lids

  • Trained sensory panel (8-12 members)

  • Sensory evaluation software or ballots

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in odor-free water. The concentration range should be determined in preliminary tests, starting from very low concentrations (e.g., in the parts per billion or parts per million range).

    • For odor evaluation, present the samples in coded, covered cups.

    • For flavor evaluation, the prepared dilutions can be tasted directly.

  • Sensory Panel:

    • Select and train panelists for their ability to recognize and describe different odors and tastes.

    • Conduct the evaluation in a well-ventilated, odor-free room.

  • Evaluation:

    • Odor Profile: Panelists will sniff the headspace of each sample and describe the perceived odor using a list of descriptors. They will also rate the intensity of each descriptor on a scale (e.g., 0-10).

    • Flavor Profile: Panelists will taste each sample and describe the perceived flavor, including basic tastes (sweet, sour, bitter, salty, umami) and other flavor notes. The intensity of each attribute will be rated.

    • Odor/Taste Threshold Determination: The detection threshold (the lowest concentration at which the substance is detectable) and the recognition threshold (the lowest concentration at which the substance is identifiable) can be determined using methods such as the ASTM E679-04 (forced-choice ascending concentration series).

  • Data Analysis:

    • Analyze the data statistically to determine the mean intensity ratings for each descriptor and to identify the odor and flavor thresholds.

Visualizations

Diagrams

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methyl-2-pentene 3-Methyl-2-pentene Carbonylation in Autoclave Carbonylation in Autoclave 3-Methyl-2-pentene->Carbonylation in Autoclave Carbon Monoxide Carbon Monoxide Carbon Monoxide->Carbonylation in Autoclave Acid Catalyst Acid Catalyst Acid Catalyst->Carbonylation in Autoclave Quenching with Water Quenching with Water Carbonylation in Autoclave->Quenching with Water Purification (Distillation) Purification (Distillation) Quenching with Water->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Workflow for the synthesis of this compound.

Sensory_Evaluation_Workflow General Sensory Evaluation Workflow Sample Preparation Sample Preparation Sensory Panel Evaluation Sensory Panel Evaluation Sample Preparation->Sensory Panel Evaluation Data Collection Data Collection Sensory Panel Evaluation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Profile and Threshold Determination Profile and Threshold Determination Statistical Analysis->Profile and Threshold Determination

Caption: A general workflow for the sensory evaluation of a flavor compound.

Conclusion

This compound is a compound with established synthetic pathways, primarily for applications outside of the flavor and fragrance industry. There is a notable lack of public data regarding its organoleptic properties. The provided protocols for synthesis and sensory evaluation offer a starting point for researchers interested in exploring the potential of this molecule in flavor and fragrance applications. Further research is required to characterize its sensory profile and determine its potential utility in this field. The data on structurally similar compounds suggest that branched-chain carboxylic acids and their esters can possess a range of fruity and cheesy aroma characteristics.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically active carboxylic acids are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. 2-Ethyl-2-methylbutanoic acid possesses a chiral center, and the separation of its enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients. Enzymatic resolution, employing lipases, offers a highly selective and environmentally benign method for resolving racemic mixtures. This document provides detailed application notes and protocols for the enzymatic resolution of racemic this compound via enantioselective esterification.

Principle of Enzymatic Resolution

The kinetic resolution of racemic this compound is based on the differential reaction rates of the two enantiomers with an alcohol in the presence of a lipase (B570770). The enzyme selectively catalyzes the esterification of one enantiomer at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid. Subsequent separation of the ester and the acid yields the resolved enantiomers. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.

Data Presentation

The selection of an appropriate lipase is critical for achieving high enantioselectivity and conversion. While specific data for this compound is not extensively published, data from the resolution of the structurally similar 2-methylbutyric acid can provide valuable guidance. The following tables summarize the performance of various immobilized lipases in the enantioselective esterification of (R,S)-2-methylbutyric acid, which can be extrapolated to inform the resolution of this compound.[1]

Table 1: Screening of Immobilized Lipases for Enantioselective Esterification

Lipase SourceSupportConversion (%)Enantiomeric Excess of Ester (eep, %)Enantioselectivity (E)
Candida antarctica B (CaLB)---409035
Thermomyces lanuginosus (TLL)---189126
Candida rugosa (CRL)---347510
Rhizopus oryzae (ROL)---35494

Data adapted from the resolution of (R,S)-2-methylbutyric acid. Conditions: hexane (B92381) as solvent, reaction time of 2 hours.[1]

Table 2: Influence of Reaction Parameters on Enzymatic Resolution

ParameterVariationEffect on Enantioselectivity (E)Reference
TemperatureDecreasing from 40°C to 20°CIncreased E-value from 14 to 33[2]
Alcohol Chain LengthIncreasing from shorter to longer chainsCan influence reaction rate and enantioselectivity[3]
SolventNon-polar solvents like hexane or isooctaneGenerally preferred for lipase activity[1][2]
Water ActivityOptimization required for maximal enzyme activity---[2]

Experimental Protocols

The following protocols provide a general framework for the enzymatic resolution of racemic this compound. Optimization of specific parameters will be necessary to achieve the desired conversion and enantiomeric excess.

Protocol 1: Screening of Lipases for Enantioselective Esterification

Objective: To identify the most effective lipase for the kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Various immobilized lipases (e.g., Candida antarctica B, Thermomyces lanuginosus, Candida rugosa)

  • Anhydrous n-pentanol or other suitable alcohol

  • Anhydrous hexane or isooctane

  • Molecular sieves (for maintaining anhydrous conditions)

  • Reaction vials

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • In a series of reaction vials, add 10 mmol of racemic this compound and 10 mmol of n-pentanol to 10 mL of anhydrous hexane.

  • Add 100 mg of each immobilized lipase to a separate vial. A control reaction without enzyme should also be prepared.

  • Incubate the vials at 37°C with shaking at 150 rpm.[1]

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 6, 24 hours).

  • Analyze the aliquots by chiral GC to determine the conversion and the enantiomeric excess of the formed ester and the remaining acid.

  • Calculate the enantioselectivity (E-value) for each lipase.

Protocol 2: Optimization of Reaction Conditions

Objective: To optimize the reaction conditions for the best-performing lipase identified in Protocol 1.

Procedure:

  • Temperature: Set up a series of reactions at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C) using the optimal lipase from Protocol 1. Monitor the reaction to determine the temperature at which the highest enantioselectivity is achieved.[2]

  • Alcohol: Evaluate different alcohols (e.g., n-butanol, n-hexanol, n-octanol) to assess the effect of chain length on the reaction rate and enantioselectivity.

  • Solvent: Test different non-polar solvents (e.g., heptane, toluene, MTBE) to find the most suitable medium for the enzymatic reaction.

  • Substrate Ratio: Vary the molar ratio of the acid to the alcohol to investigate its impact on the equilibrium and conversion.

Protocol 3: Preparative Scale Resolution and Product Isolation

Objective: To perform the enzymatic resolution on a larger scale and isolate the separated enantiomers.

Procedure:

  • Based on the optimized conditions, scale up the reaction to the desired quantity.

  • After the optimal reaction time, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • The reaction mixture will contain the ester of one enantiomer and the unreacted carboxylic acid of the other enantiomer.

  • Separate the ester from the carboxylic acid. This can be achieved by liquid-liquid extraction. Extract the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to deprotonate and dissolve the carboxylic acid in the aqueous phase. The ester will remain in the organic phase.

  • Isolation of the Ester: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched ester.

  • Isolation of the Carboxylic Acid: Acidify the aqueous phase with a dilute strong acid (e.g., HCl) to protonate the carboxylic acid, which can then be extracted with an organic solvent (e.g., diethyl ether). Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

  • The ester can be hydrolyzed (e.g., using NaOH followed by acidification) to obtain the corresponding enantiomer of this compound.

  • Determine the enantiomeric purity of the final products using chiral GC or HPLC.

Mandatory Visualization

Enzymatic_Resolution_Workflow racemate Racemic this compound + Alcohol reaction Enantioselective Esterification racemate->reaction enzyme Immobilized Lipase (e.g., CaLB) enzyme->reaction mixture Mixture: (R)-Ester + (S)-Acid reaction->mixture separation Separation (e.g., Extraction) mixture->separation ester Enantiopure (R)-Ester separation->ester Organic Phase acid Enantiopure (S)-Acid separation->acid Aqueous Phase hydrolysis Hydrolysis ester->hydrolysis final_acid Enantiopure (R)-Acid hydrolysis->final_acid

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography Analysis of 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Ethyl-2-methylbutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the peak shape of this and other short-chain carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing for carboxylic acids like this compound is a common issue in gas chromatography. The primary cause is the polar nature of the carboxylic acid group, which can interact with active sites within the GC system.[1][2] These active sites can be found on the inlet liner, the column itself, or any contaminated part of the flow path.[1][2][3] This interaction leads to a portion of the analyte being retained longer than the main peak, resulting in a "tail." Other potential causes include:

  • Column Contamination: Buildup of non-volatile residues on the column can create active sites.[3][4]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak distortion.[2][4][5]

  • Low Injector Temperature: Insufficient temperature can lead to incomplete or slow vaporization of the analyte.[1][3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak fronting or tailing.[1][6]

Q2: What is derivatization, and is it necessary for analyzing this compound?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method.[7][8][9] For GC analysis of carboxylic acids, derivatization is highly recommended to improve peak shape and volatility.[1][10] The process converts the polar carboxylic acid group into a less polar and more volatile derivative, such as an ester or a silyl (B83357) ester.[1][7] This minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks.[7]

Q3: Which GC column is most suitable for analyzing this compound?

A3: For the analysis of short-chain fatty acids like this compound, polar columns are generally preferred.[11] This is because the stationary phase should have a similar polarity to the analyte to achieve good retention and separation. Recommended column types include:

  • Free Fatty Acid Phase (FFAP): These are specifically designed for the analysis of free carboxylic acids.[11]

  • WAX-type columns (e.g., DB-WAX, HP-INNOWax): These polyethylene (B3416737) glycol (PEG) based columns are highly polar and are well-suited for the analysis of fatty acids and their derivatives.[1][12]

  • Cyanopropyl Silicone Columns (e.g., CP-Sil 88, HP-88): These are also highly polar and are particularly effective for the analysis of fatty acid methyl esters (FAMEs).[1][12]

Q4: What are "ghost peaks," and how can I prevent them in my analysis?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram when no sample is injected, or they are not part of the sample itself.[13] They can arise from several sources:

  • Contamination: This can be in the carrier gas, syringe, inlet liner, or from previous injections (carryover).[14][15][16]

  • Septum Bleed: Particles from the injector septum can break off and enter the inlet, causing extraneous peaks.[13]

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, creating a rising baseline or discrete peaks.[13]

To prevent ghost peaks, it is important to use high-purity solvents and gases, regularly maintain and clean the GC system (especially the injector), and use high-quality septa and columns.[14][17][18]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Troubleshooting Peak Tailing

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

G Troubleshooting Workflow for Peak Tailing cluster_0 Initial Checks cluster_1 System & Flow Path Issues cluster_2 Analyte & Method Issues cluster_3 Resolution A Observe Peak Tailing B Inject an inert compound (e.g., a hydrocarbon) A->B C Does the inert compound also tail? B->C D Check for leaks in the system C->D Yes H Consider derivatization of the sample C->H No E Inspect and clean/replace the inlet liner D->E F Trim the column (10-20 cm from the front) E->F G Reinstall the column correctly F->G L Problem Resolved G->L I Optimize injector temperature (increase) H->I J Check sample concentration (dilute if necessary) I->J K Ensure appropriate column polarity J->K K->L

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Data Presentation: Impact of Troubleshooting Steps on Peak Asymmetry

The following table illustrates the potential improvement in peak shape, as measured by the asymmetry factor, after implementing key troubleshooting steps. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak.

ConditionAsymmetry Factor (Illustrative)
Initial Analysis (Tailing Peak)2.5
After Inlet Liner Replacement1.8
After Column Trimming1.5
With Derivatization1.1
Guide 2: Addressing Ghost Peaks

If you are encountering ghost peaks in your chromatograms, use this guide to identify and eliminate their source.

G Troubleshooting Workflow for Ghost Peaks cluster_0 Identification cluster_1 Source Determination cluster_2 Solutions cluster_3 Resolution A Ghost Peak Observed B Run a blank (inject solvent only) A->B C Does the ghost peak appear in the blank? B->C D Carryover from previous injection C->D No E Contaminated solvent or syringe C->E Yes F Contaminated inlet (liner, septum) C->F Yes G Contaminated carrier gas or gas lines C->G Yes H Increase syringe rinse cycles D->H I Use fresh, high-purity solvent E->I J Clean/replace syringe E->J K Replace inlet liner and septum F->K L Bake out the column G->L M Problem Resolved H->M I->M J->M K->M L->M

Caption: A systematic approach to identifying and eliminating ghost peaks.

Experimental Protocols

Protocol 1: Derivatization of this compound via Esterification

This protocol describes a common method for derivatizing carboxylic acids to their methyl esters for improved GC analysis.

Materials:

  • This compound sample

  • Methanol (B129727)

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Vials, separating funnel, and other standard laboratory glassware

Procedure:

  • To 100 mg of the organic acid sample in a vial, add 3 mL of BF3 in methanol.[7]

  • Heat the mixture at 60°C for 5-10 minutes.[7]

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separating funnel containing 25 mL of hexane.

  • Wash the hexane layer twice with a saturated NaCl solution.

  • Dry the hexane layer over anhydrous Na2SO4.

  • Evaporate the solvent to concentrate the sample.

  • The resulting fatty acid methyl ester (FAME) is ready for injection into the GC.

Protocol 2: Recommended GC Parameters for Analysis

The following table provides a starting point for GC method development for this compound (or its derivative). These parameters may require optimization for your specific instrument and application.

ParameterRecommended SettingRationale
Column FFAP or WAX type (e.g., DB-WAX)Polar columns provide good retention and separation for polar analytes like carboxylic acids and their esters.[1][11]
30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension offering a good balance of efficiency and sample capacity.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte.[19][20][21]
Oven Program Initial: 60 °C, hold for 2 minA lower initial temperature can help focus the analyte band at the head of the column.[5]
Ramp: 10 °C/min to 200 °CA temperature ramp is necessary to elute compounds with a range of boiling points.
Final hold: 200 °C for 5 minEnsures that all components have eluted from the column.
Carrier Gas HeliumAn inert carrier gas commonly used in GC.
Flow Rate 1 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.[19]
Detector Flame Ionization Detector (FID)Provides good sensitivity for organic compounds.[11]
Detector Temperature 280 °CShould be higher than the final oven temperature to prevent condensation.
Injection Volume 1 µLA standard injection volume; may need to be adjusted to avoid column overload.[20]
Split Ratio 20:1A split injection is recommended to prevent column overload with concentrated samples.[19]

By following these guidelines and protocols, you can effectively troubleshoot common issues and significantly improve the peak shape and overall quality of your gas chromatography analysis of this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Ethyl-2-methylbutanoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] For a small organic acid like this compound, these effects, primarily ion suppression, can lead to decreased signal intensity, poor sensitivity, inaccurate quantification, and poor reproducibility.[3][4] This interference arises from competition for ionization in the mass spectrometer's source, where endogenous matrix components can hinder the analyte's ability to form ions effectively.[5]

Q2: How can I determine if my analysis is being impacted by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A standard solution of this compound is continuously infused into the mass spectrometer (after the LC column) while a blank, extracted matrix sample is injected. A dip or rise in the analyte's baseline signal indicates the retention times of interfering components.[1][7]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect.[2] The peak area of the analyte in a neat solution is compared to its peak area when spiked into an extracted blank matrix at the same concentration.[7] The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[7]

Q3: What are the most common sources of matrix effects in biological samples for an analyte like this compound?

A3: In biological matrices such as plasma, serum, or urine, the primary sources of matrix effects for small acidic analytes are:

  • Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression, especially when using simpler sample preparation methods like protein precipitation (PPT).[7][8]

  • Salts and Endogenous Metabolites: High concentrations of salts and other small organic acids can co-elute and compete for ionization in the ESI source.[1]

  • Proteins: Inadequately removed proteins can also contribute to matrix effects and contaminate the LC-MS system.[9]

Q4: Is using a Stable Isotope-Labeled Internal Standard (SIL-IS) sufficient to overcome all matrix effect issues?

A4: A SIL-IS is the most recognized and effective tool for compensating for matrix effects.[2][3] Because it has nearly identical chemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] This allows for accurate quantification based on the analyte-to-IS ratio. However, a SIL-IS compensates for the variability but does not eliminate the underlying problem.[8] If ion suppression is severe, the analyte signal may fall below the limit of detection, even with a SIL-IS. Therefore, combining the use of a SIL-IS with effective sample preparation is the best practice.[8]

Q5: When should I consider derivatization for this compound analysis?

A5: Derivatization should be considered when you face challenges with chromatographic retention or sensitivity. Short-chain fatty acids like this compound are polar and may have poor retention on standard reversed-phase columns, often eluting near the solvent front where ion suppression is most severe.[10] Chemical derivatization can increase the hydrophobicity of the molecule, improving its retention and separating it from early-eluting interferences.[11][12] It can also introduce a readily ionizable group, enhancing the MS/MS signal.[11][13]

Section 2: Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My peak for this compound is tailing or showing poor symmetry. What are the likely causes and solutions?

Answer: Poor peak shape can be caused by several factors unrelated to matrix effects but are common during method development.

Potential CauseRecommended Solution
Secondary Interactions The carboxylic acid group can interact with active sites on the column. Adjust the mobile phase pH to be at least 2 units below the analyte's pKa using an additive like formic acid (0.1%) to ensure it is in a single, uncharged state.[7][8]
Inappropriate Injection Solvent The injection solvent should be weaker than the initial mobile phase. Reconstitute the final extract in the starting mobile phase or a solvent with a lower organic content to prevent peak distortion.[7]
Column Degradation or Contamination Use a guard column to protect the analytical column.[7] If performance degrades, try flushing the column with a strong solvent. If unresolved, the column may need replacement.[12]

Problem 2: Low Signal Intensity / Poor Sensitivity

Question: I'm observing a weak signal for my analyte, even at moderate concentrations. Could this be due to matrix effects, and how can I improve it?

Answer: A weak signal is a classic symptom of ion suppression.[4] The following workflow can help you diagnose and resolve the issue.

G A Low Signal Intensity B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Confirmed (Ion Suppression) B->C Yes D No Significant Matrix Effect B->D No E Optimize Sample Preparation (Switch from PPT to LLE or SPE) C->E H Optimize MS Parameters (Source Temp, Gas Flows, Voltages) D->H F Optimize Chromatography (Improve separation from interfering peaks) E->F G Re-evaluate Results F->G H->G

Caption: Troubleshooting workflow for low analyte signal.

Problem 3: Inconsistent Results / Poor Reproducibility

Question: My quantitative results for this compound are not reproducible across my sample set. How do matrix effects cause this, and what is the best way to correct it?

Answer: Poor reproducibility is often caused by variable matrix effects between different samples. The composition of biological samples is not uniform, leading to different degrees of ion suppression or enhancement for each sample.[14] The most effective way to correct for this variability is to use a stable isotope-labeled internal standard (SIL-IS).

The diagram below illustrates how a SIL-IS compensates for signal variation. Although the absolute signal for both the analyte and the IS may change from sample to sample due to matrix effects, their ratio remains constant, leading to accurate and reproducible quantification.

G cluster_0 Sample 1 (Low Suppression) cluster_1 Sample 2 (High Suppression) A Analyte Signal 10,000 counts SIL-IS Signal 10,000 counts C Ratio (Analyte/IS) = 1.0 Accurate Result A->C B Analyte Signal 5,000 counts SIL-IS Signal 5,000 counts D Ratio (Analyte/IS) = 1.0 Accurate Result B->D

Caption: Compensation for matrix effects using a SIL-IS.

Section 3: Data Presentation & Experimental Protocols

Data Summary

Effective sample preparation is the most critical step to minimize matrix effects.[4][8] The choice of technique significantly impacts the cleanliness of the final extract.

Table 1: Illustrative Comparison of Sample Preparation Techniques

TechniqueRelative CleanlinessThroughputTypical Matrix Effect*Recommended Use Case
Protein Precipitation (PPT) LowHighHigh (Suppression)Rapid screening, when high accuracy is not critical.[15]
Liquid-Liquid Extraction (LLE) Medium-HighMediumLow-MediumGood for removing phospholipids and salts.[8][15]
Solid-Phase Extraction (SPE) HighLow-MediumVery Low"Gold standard" for removing interferences; essential for high-sensitivity, validated assays.[8][14]

*Note: Values are illustrative and depend on the specific analyte, matrix, and protocol.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Solutions:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spike Matrix): Process a blank biological sample (e.g., plasma) through your entire sample preparation procedure. Spike the analyte into the final, clean extract to the same concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation: Calculate the Matrix Factor (MF) by dividing the average peak area from Set B by the average peak area from Set A.[7]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to extract acidic compounds like this compound from a plasma matrix.

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add your internal standard (ideally a SIL-IS).

  • Acidification: Add 20 µL of 1M HCl or 10% phosphoric acid to adjust the sample pH to ~2-3. This ensures the analyte is in its neutral, uncharged form.[8][16] Vortex briefly.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[8]

  • Mixing: Vortex vigorously for 2-5 minutes, then centrifuge at high speed for 5 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract, significantly reducing matrix effects. A mixed-mode anion exchange cartridge is often effective.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 2% phosphoric acid. Vortex.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash with 1 mL of hexane (B92381) to remove lipids.

  • Elution: Elute this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[7]

Table 2: Example LC-MS/MS Parameters for this compound

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Negative
MRM Transition (Hypothetical) Precursor Ion (Q1): 129.1 m/z
Product Ion (Q3): 85.1 m/z (Loss of COOH)

Note: The provided MRM transitions are hypothetical and must be optimized by infusing a standard solution of this compound.

References

stability testing of 2-Ethyl-2-methylbutanoic acid under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-Ethyl-2-methylbutanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the .

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, like other branched-chain carboxylic acids such as pivalic acid, is considered stable under normal ambient storage conditions.[1][2] For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment. While specific long-term stability data is not extensively published, storing the compound at refrigerated temperatures (2-8 °C) can help minimize the potential for degradation over extended periods.

Q3: What potential degradation pathways should be considered for this compound?

A3: Based on the behavior of similar carboxylic acids, the potential degradation pathways for this compound under stress conditions include:

  • Hydrolysis: While generally stable, prolonged exposure to acidic or alkaline conditions in the presence of water can lead to hydrolysis.

  • Oxidation: The molecule may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Exposure to UV or visible light can induce degradation. Photostability testing according to ICH Q1B guidelines is recommended if the compound will be exposed to light.[3]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially through decarboxylation (loss of CO2) or dehydration.

Q4: Are there any known incompatible materials to consider during storage and handling?

A4: Yes, this compound should be stored away from strong oxidizing agents and strong bases to prevent chemical reactions that could lead to degradation.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Recommended Solution
Peak Tailing 1. Interaction with active silanols on the column. 2. Inappropriate mobile phase pH.1. Use a high-purity silica (B1680970) column or an end-capped column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a carboxylic acid, a pH of 2.5-3.5 is often effective.[4]
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature.[5] 3. Flush the column with a strong solvent. If the problem persists, replace the column.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. Filter samples before injection. 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.[6]
GC-MS Analysis
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) 1. Active sites in the injector or column. 2. Incomplete derivatization.1. Use a deactivated inlet liner and a column suitable for acidic compounds. 2. Optimize derivatization conditions (reagent, temperature, time) to ensure complete reaction.[7]
Low Response/No Peak 1. Analyte loss during sample preparation (e.g., evaporation). 2. Poor derivatization efficiency.1. Avoid complete dryness during solvent evaporation. Use a gentle stream of nitrogen. 2. Ensure derivatization reagents are fresh and anhydrous. Optimize the reaction as mentioned above.[8]
Irreproducible Results 1. Variability in sample preparation or derivatization. 2. Inconsistent injection volume.1. Standardize the entire sample preparation and derivatization procedure. Use an internal standard for quantification.[9] 2. Ensure the autosampler is functioning correctly and the syringe is clean.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability-indicating nature of analytical methods.[10] The following are general protocols that can be adapted for this compound. A concentration of 1 mg/mL of the compound in a suitable solvent is often a good starting point.[10]

1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

2. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add 3% hydrogen peroxide to the solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

3. Photolytic Degradation

  • Expose a solution of this compound (and the solid compound) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Place both samples in a photostability chamber.

  • Analyze the samples at appropriate time intervals.

4. Thermal Degradation

  • Place the solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for 48 hours.

  • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

Quantitative Data Summary

Stress Condition Reagent/Condition Typical Duration Expected Outcome
Acid Hydrolysis0.1 M - 1 M HCl at 60-80°C24 - 48 hoursPotential degradation
Alkaline Hydrolysis0.1 M - 1 M NaOH at 60-80°C24 - 48 hoursPotential degradation
Neutral HydrolysisWater at 60-80°C24 - 48 hoursGenerally more stable than under acidic or alkaline conditions
Oxidation3% - 30% H₂O₂ at room temperature24 - 48 hoursPotential for oxidative degradation products
PhotolysisICH Q1B compliant light sourceAs per guidelinesPotential for photodegradation products
Thermal (Dry Heat)80°C - 105°C48 - 72 hoursPotential for thermal degradation products (e.g., decarboxylation)

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start This compound (Solid or Solution) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Dry Heat) start->thermal sampling Sampling at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling neutralization Neutralization/ Dilution sampling->neutralization analytical_method HPLC or GC-MS Analysis neutralization->analytical_method data_analysis Quantify Degradation & Identify Products analytical_method->data_analysis

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic_HPLC start HPLC Problem (e.g., Peak Tailing) q1 Is mobile phase pH appropriate? start->q1 q2 Is the column end-capped/high purity? q1->q2 Yes sol1 Adjust mobile phase pH (e.g., pH 2.5-3.5) q1->sol1 No a1_yes Yes a1_no No q3 Is sample concentration too high? q2->q3 Yes sol2 Use a different column q2->sol2 No a2_yes Yes a2_no No sol3 Dilute the sample q3->sol3 Yes further_investigation Further Investigation (e.g., check for contaminants) q3->further_investigation No a3_yes Yes a3_no No end Problem Resolved sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

troubleshooting low recovery of 2-Ethyl-2-methylbutanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address low recovery of 2-Ethyl-2-methylbutanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

Understanding the properties of this compound is crucial for optimizing sample preparation. Its behavior is primarily dictated by the carboxyl functional group, which can donate a proton.[1] The branched structure also creates steric hindrance, which can influence its reactivity.[1]

Q2: Why is the pKa of this compound important for sample preparation?

The pKa, which is approximately 4.8, indicates the pH at which the acid exists in equilibrium with its conjugate base (the 2-ethyl-2-methylbutanoate anion).[1] This is a critical parameter for extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3] To ensure the acid is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the sample should be adjusted to at least 2 pH units below its pKa (i.e., pH < 2.8).[4][5] Conversely, for anion exchange SPE, a pH above the pKa is needed to ensure the molecule is in its charged, deprotonated state.[5]

Q3: What is the solubility of this compound?

This compound is described as moderately soluble in water.[6] Its solubility is a balance between the polar carboxylic acid group, which can form hydrogen bonds with water, and the hydrophobic branched alkyl chain.[6] Solubility is influenced by temperature and, critically, by pH. In more alkaline conditions (pH > pKa), the compound deprotonates to form its more soluble carboxylate salt.[6]

Q4: Is derivatization necessary for the analysis of this compound?

For Gas Chromatography (GC) analysis, derivatization is often necessary.[7] Carboxylic acids are polar and can have low volatility, leading to poor chromatographic performance.[7][8] Converting the acid into a less polar, more volatile ester or silyl (B83357) derivative improves thermal stability and peak shape.[7][8][9] Common derivatization methods include alkylation (esterification) and silylation.[8][9]

Physicochemical Data Summary

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1][10][11]
Molecular Weight 130.18 g/mol [1][10][11]
pKa ~4.8[1]
Boiling Point 207 °C[12]
Physical State Liquid at room temperature[6]
Solubility Moderately soluble in water; influenced by pH and temperature.[6][6]
Synonyms 2-Ethyl-2-methylbutyric acid, α-Ethyl-α-methylbutyric acid[11][12]

Troubleshooting Low Recovery

Low recovery can arise from issues related to the extraction method, pH, choice of solvent, or analyte properties. The following sections provide a systematic guide to troubleshoot common problems.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Recovery of This compound Observed Check_pH Is Sample pH Correct? Start->Check_pH LLE_Issue Issue with Liquid-Liquid Extraction (LLE) Check_pH->LLE_Issue Yes SPE_Issue Issue with Solid-Phase Extraction (SPE) Check_pH->SPE_Issue Yes pH_Adjust Action: Adjust pH (2 units below pKa for LLE/RP-SPE) Check_pH->pH_Adjust No Solvent_Choice Is Organic Solvent Choice Optimal? LLE_Issue->Solvent_Choice SPE_Method Is SPE Method Correct? SPE_Issue->SPE_Method Degradation_Issue Potential Analyte Degradation Sample_Storage Improper Sample Storage/Handling? Degradation_Issue->Sample_Storage Resolved Recovery Improved pH_Adjust->Resolved Change_Solvent Action: Test Alternative Solvents (e.g., Ethyl Acetate (B1210297), MTBE) Solvent_Choice->Change_Solvent No Emulsion Emulsion Formation? Solvent_Choice->Emulsion Yes Change_Solvent->Resolved Emulsion->Degradation_Issue No Break_Emulsion Action: Centrifuge, Add Salt, or Change Solvent Emulsion->Break_Emulsion Yes Break_Emulsion->Resolved SPE_Method->Degradation_Issue Yes SPE_Condition Action: Verify Sorbent Choice, Conditioning, Wash & Elution Steps SPE_Method->SPE_Condition No SPE_Condition->Resolved Storage_Fix Action: Use Fresh Standards, Avoid Excessive Freeze-Thaw Cycles Sample_Storage->Storage_Fix Yes Sample_Storage->Resolved No Storage_Fix->Resolved

Caption: Troubleshooting workflow for low analyte recovery.

Guide for Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Incorrect Sample pH The extraction efficiency of carboxylic acids is highly dependent on pH.[3][13] For efficient partitioning into an organic solvent, the acid must be in its neutral (protonated) form. Action: Adjust the sample pH to ≤ 2.8, which is at least two pH units below the pKa of ~4.8.[4][5] Failure to sufficiently lower the pH can leave the acid in its ionized form, which remains in the aqueous layer, causing low recovery.[14]
Suboptimal Organic Solvent The choice of solvent is critical. Common low-boiling point solvents for carboxylic acid extraction include ethers, esters (like ethyl acetate), and ketones.[15] Action: If using a nonpolar solvent like hexane, recovery will be low due to the polarity of the carboxylic acid. Switch to a more polar, water-immiscible solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
Formation of Emulsions Emulsions can form at the interface between the aqueous and organic layers, trapping the analyte and preventing clean phase separation.[16] This is common with complex matrices like plasma or serum.[16] Action: To break an emulsion, try centrifugation, adding a small amount of salt (salting out), or gentle swirling instead of vigorous shaking.
Insufficient Mixing/Extraction Time Incomplete partitioning of the analyte into the organic phase can occur if mixing is not thorough. Action: Vortex the sample and organic solvent mixture vigorously for at least 1-2 minutes to ensure equilibrium is reached.[5]
Analyte Volatility If the sample preparation involves an evaporation step to concentrate the extract, loss of the analyte can occur, especially if it has some volatility or if its derivatized form is volatile. Action: Use a gentle stream of nitrogen for evaporation at a low temperature (30-40°C).[17] Avoid high heat.
Guide for Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Incorrect Loading pH For reversed-phase (e.g., C18) SPE, the analyte should be neutral to be retained by hydrophobic interactions. Action: Adjust the sample pH to ≤ 2.8 before loading to ensure the carboxylic acid is protonated and uncharged.[4]
Inappropriate Sorbent Choice The sorbent material must be compatible with the analyte. For an acidic compound, both reversed-phase and ion-exchange sorbents can be used. Action:Reversed-Phase: Use C8 or C18 sorbents with the sample pH adjusted to be acidic. • Anion Exchange: Use a strong or weak anion exchange sorbent. For this, the sample should be loaded at a pH above the pKa (e.g., pH 6-7) to ensure the acid is deprotonated and negatively charged, allowing it to bind to the sorbent.[5][18]
Improper Sorbent Conditioning Failure to properly condition the SPE cartridge can lead to poor retention and inconsistent results. Action: Always pre-condition the sorbent according to the manufacturer's instructions, typically with methanol (B129727) followed by water (for reversed-phase) or an appropriate buffer.[18]
Incorrect Wash/Elution Solvents The wash step may be too strong, prematurely eluting the analyte. The elution solvent may be too weak, resulting in incomplete recovery. Action:Wash Step: Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences without eluting the analyte. • Elution Step: For reversed-phase, use a stronger organic solvent like methanol or acetonitrile (B52724). For anion exchange, elute by changing the pH to neutralize the analyte (e.g., using an acidic solvent) or by using a high-ionic-strength buffer.[5]
Fast Flow Rate If the sample is loaded too quickly, the analyte may not have sufficient time to interact with and bind to the sorbent.[4] Action: Maintain a slow and steady flow rate during sample loading, washing, and elution, typically around 1 mL/minute.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from an aqueous sample.

  • Sample pH Adjustment:

    • Take 1 mL of the aqueous sample in a suitable tube.

    • Add an appropriate amount of acid (e.g., 1M HCl) to adjust the pH of the sample to ≤ 2.8. Verify the pH with a pH meter or pH paper.

  • Extraction:

    • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate) to the pH-adjusted sample.

    • Cap the tube securely and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample at 2000 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers. This will also help break any emulsions.[5]

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube using a pipette, being careful not to disturb the aqueous layer or the interface.

  • Drying and Concentration (Optional):

    • Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

    • If concentration is needed, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., the mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) - Reversed-Phase

This protocol uses a standard C18 SPE cartridge.

  • Sorbent Conditioning:

    • Pass 1-2 mL of methanol through the C18 cartridge.

    • Pass 1-2 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Preparation and Loading:

    • Adjust the pH of the aqueous sample to ≤ 2.8 with an appropriate acid.

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).[4]

  • Washing:

    • Pass 1-2 mL of deionized water (or a solution with 5% methanol in water) through the cartridge to wash away polar interferences.

  • Elution:

    • Elute the retained this compound by passing 1-2 mL of methanol or acetonitrile through the cartridge. Collect the eluate in a clean tube.

  • Post-Elution:

    • The eluate can be analyzed directly or evaporated and reconstituted in a different solvent if necessary.

Protocol 3: Derivatization for GC Analysis (Esterification)

This protocol describes a common method to form a methyl ester for improved GC analysis.

  • Sample Preparation:

    • Ensure the extracted sample is dry. Reconstitute the dried extract in 100 µL of a suitable solvent like pyridine.

  • Reagent Addition:

    • Add an esterification reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or a reagent like DMF-Dialkylacetal for alkylation.[19][20] For esterification with an alcohol, an acid catalyst is required.[7]

  • Reaction:

    • Cap the vial and heat at the recommended temperature (e.g., 60-100°C) for the specified time (e.g., 15-60 minutes). Reaction conditions will vary depending on the chosen reagent.[19][20]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

References

reducing signal suppression for 2-Ethyl-2-methylbutanoic acid in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-2-methylbutanoic Acid Analysis

Welcome to the technical support center for the analysis of this compound and similar small organic acids using electrospray ionization mass spectrometry (ESI-MS). This guide provides troubleshooting protocols and answers to frequently asked questions to help you overcome common challenges, with a primary focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major issue for this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from a sample interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[4][5] Small, polar molecules like this compound are often analyzed in negative ion mode, which can be susceptible to suppression from various matrix components that compete for the available charge on the ESI droplet surface.[3][6][7]

Q2: I'm observing a weak or inconsistent signal for my analyte. How can I confirm if ion suppression is the cause?

A2: A weak or variable signal, especially in complex matrices like plasma or urine, is a strong indicator of ion suppression.[1][5] The most definitive method to identify ion suppression is a post-column infusion experiment .[2][8][9] This technique involves infusing a standard solution of your analyte at a constant rate after the LC column but before the MS source. You then inject a blank matrix extract. Dips in the otherwise stable baseline signal directly correspond to retention times where matrix components are eluting and suppressing the analyte's signal.[2][9]

Q3: What are the most common sources of ion suppression for this type of analysis?

A3: The sources of ion suppression are highly dependent on the sample matrix.[5]

  • Biological Fluids (Plasma, Urine): Phospholipids (B1166683) are a major cause of suppression in ESI.[4] Salts, ureas, and other endogenous small molecules are also significant contributors.[9]

  • Environmental Samples (Soil, Water): Humic and fulvic acids, as well as high concentrations of inorganic salts, can severely suppress the signal.[5]

  • Mobile Phase Additives: While necessary for chromatography, some additives can cause suppression. Trifluoroacetic acid (TFA), for example, is a strong ion-pairing agent that can significantly reduce signal in negative ion mode.[10][11]

Q4: Can I switch to positive ion mode to avoid these issues?

A4: While this compound does not ionize well in positive mode in its native form, chemical derivatization is a powerful strategy to make it highly responsive in positive-ion ESI-MS.[12][13] This approach not only improves sensitivity but can also move the analyte into a different chemical environment, effectively circumventing the sources of suppression common in negative mode analysis.[14][15]

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve signal suppression issues.

Issue 1: Low Signal Intensity and Poor Reproducibility

Possible Cause: Significant matrix effects are suppressing the analyte signal.

Troubleshooting Workflow:

  • Diagnose the Problem: Perform a post-column infusion experiment (see Protocol 1) to confirm the presence and retention time of ion suppression zones.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[9]

    • Liquid-Liquid Extraction (LLE): An excellent starting point for cleaning up complex samples (see Protocol 2).

    • Solid-Phase Extraction (SPE): Offers more targeted cleanup and can be highly effective at removing phospholipids and salts.

  • Modify Chromatography: Adjust your LC method to move the analyte's retention time away from the suppression zones identified in Step 1.[2]

    • Change the gradient profile.

    • Select a column with a different stationary phase chemistry.

    • Consider a metal-free column if you suspect chelation is an issue, which can occur with carboxylic acids.[16]

  • Evaluate Mobile Phase: Ensure your mobile phase is MS-friendly. Replace any non-volatile salts (e.g., phosphates) with volatile alternatives like ammonium (B1175870) acetate (B1210297) or ammonium formate.[10] (See Table 1 for a comparison).

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%Good for peak shape in reversed-phase; volatile.[11]Can suppress ionization in negative mode at higher concentrations.[17]
Acetic Acid 0.1% - 0.5%Often provides better signal than formic acid for carboxylic acids in negative mode.[7][17]Weaker acid, may provide less retention for early-eluting compounds.
Ammonium Hydroxide 0.1%Increases mobile phase pH, promoting deprotonation of acids for enhanced negative ion signal.[10]Can lead to poor peak shape for some compounds if pH is too high.
Ammonium Acetate 5-10 mMActs as a buffer and is fully volatile.[10]Can form adducts and may still cause some suppression.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent for UV chromatography peak shape.Not Recommended for MS. Strong ion pairing agent that causes significant signal suppression.[11]
Issue 2: Complete Loss of Signal in Complex Samples

Possible Cause: The analyte is fully co-eluting with a severe suppression agent (e.g., a large phospholipid peak). Standard cleanup may be insufficient.

Troubleshooting Workflow:

  • Consider an Alternative Ionization Mode via Derivatization: This is often the most robust solution when suppression is intractable. By derivatizing the carboxylic acid group, you can analyze the compound in positive ion mode, which is typically less affected by the matrix components that suppress negative mode analysis.[12][18] (See Protocol 3 for an example).

  • Use a Different Sample Preparation Technique: If derivatization is not feasible, a more rigorous cleanup is necessary.

    • HybridSPE®-Phospholipid: A specialized SPE phase designed for the targeted removal of phospholipids from biological samples.

    • Two-Dimensional LC (2D-LC): An advanced technique that uses two different columns to achieve superior separation of the analyte from the matrix, significantly reducing co-elution problems.[19]

  • Reduce ESI Flow Rate: Lowering the flow rate into the mass spectrometer (e.g., by using a nanospray source or a post-column splitter) can make the ionization process more efficient and less susceptible to suppression.[8][20]

(Illustrative data based on a plasma sample)

MethodAnalyte Peak Area (Arbitrary Units)Background Noise (Arbitrary Units)Signal-to-Noise (S/N) Ratio
Crude Extract (Protein Precipitation) 5,00050010
Liquid-Liquid Extraction 25,000250100
Solid-Phase Extraction (SPE) 45,000150300
Derivatization (Positive Ion Mode) 150,0001001500

Experimental Protocols & Visualizations

Protocol 1: Post-Column Infusion Experiment

This protocol identifies chromatographic regions where matrix effects occur.[9]

  • System Setup: Configure the LC system with the analytical column and mobile phase used for your assay.

  • Analyte Infusion: Using a syringe pump and a T-connector, infuse a standard solution of this compound (e.g., 1 µg/mL in mobile phase) into the eluent stream between the column and the mass spectrometer inlet at a low, constant flow rate (e.g., 10 µL/min).

  • Equilibration: Allow the system to equilibrate until a stable, flat baseline for the analyte signal is observed.

  • Injection: Inject a blank matrix extract (prepared using your standard method but without the analyte).

  • Analysis: Monitor the analyte's signal throughout the run. A significant drop in the baseline indicates a region of ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Connector T-Connector Column->T_Connector Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS

Caption: Workflow for a post-column infusion experiment.
Protocol 2: Liquid-Liquid Extraction (LLE) for Acidic Compounds

This protocol is designed to extract acidic compounds like this compound from a biological matrix like plasma.

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Acidification: Add 20 µL of 1M HCl to acidify the sample (pH ~2-3). This ensures the carboxylic acid is in its neutral, protonated form.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 3: Derivatization with 2-Picolylamine (for Positive ESI)

This protocol converts the carboxylic acid into an amide that readily forms a positive ion, increasing sensitivity and avoiding negative-mode suppression.[12]

  • Sample Preparation: Use an extracted and dried sample residue (as from Protocol 2).

  • Reagent Preparation: Prepare a fresh solution of 2-picolylamine (derivatization agent), 2,2'-dipyridyl disulfide, and triphenylphosphine (B44618) (coupling agents) in a suitable aprotic solvent like acetonitrile.

  • Reaction: Add the reagent solution to the dried sample extract.

  • Incubation: Incubate the reaction mixture (e.g., at 60°C for 30 minutes). The reaction is often rapid.[12]

  • Analysis: After incubation, the sample can be diluted and directly injected for LC-MS analysis in positive ion mode. The resulting derivative is expected to be highly responsive.[12]

Troubleshooting_Workflow start Start: Low/Inconsistent Signal q1 Perform Post-Column Infusion Experiment start->q1 a1_yes Suppression Zone Identified? q1->a1_yes Yes a1_no No Clear Suppression? Check Instrument Performance: - Source Cleaning - Calibration q1->a1_no No q2 Can LC Peak be Shifted Away from Suppression Zone? a1_yes->q2 end_fail Consult Advanced Techniques (e.g., 2D-LC) a1_no->end_fail a2_yes Optimize LC Method: - Modify Gradient - Change Column q2->a2_yes Yes a2_no Improve Sample Cleanup q2->a2_no No end_success Problem Resolved a2_yes->end_success q3 Select Cleanup Method a2_no->q3 q3_lle LLE q3->q3_lle q3_spe SPE q3->q3_spe q3_deriv Derivatization (Switch to Pos+ Mode) q3->q3_deriv q3_lle->end_success q3_spe->end_success q3_deriv->end_success

Caption: Troubleshooting decision tree for ion suppression.

References

Navigating the Derivatization of 2-Ethyl-2-methylbutanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 2-Ethyl-2-methylbutanoic acid. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful analysis of this sterically hindered carboxylic acid by gas chromatography (GC).

Introduction

This compound, a branched-chain carboxylic acid, presents a challenge for direct GC analysis due to its low volatility and high polarity. Derivatization is a critical step to chemically modify the carboxylic acid group, thereby increasing its volatility and thermal stability. This process is essential for achieving optimal chromatographic separation and detection. The steric hindrance around the carboxylic group in this compound necessitates careful selection of the derivatization reagent and optimization of reaction conditions.

This guide focuses on two primary derivatization strategies: silylation and esterification (alkylation) , providing a comparative overview to aid in selecting the most suitable method for your analytical needs.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: The carboxylic acid group in this compound makes the molecule polar and prone to hydrogen bonding. This results in poor volatility and thermal instability, leading to broad, tailing peaks and low sensitivity in GC analysis. Derivatization converts the polar carboxyl group into a less polar and more volatile derivative, significantly improving chromatographic performance.

Q2: What are the most common derivatization methods for sterically hindered carboxylic acids like this compound?

A2: The two most effective methods are silylation, which forms a trimethylsilyl (B98337) (TMS) ester, and esterification (alkylation), which typically forms a methyl ester. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for silylation, while Boron trifluoride-methanol (BF₃/Methanol) and (Trimethylsilyl)diazomethane (TMSD) are common for esterification.[1][2]

Q3: Which derivatization reagent is the best choice for this compound?

A3: The optimal reagent depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. For sterically hindered acids, esterification to form a methyl ester is often preferred due to the smaller size of the methyl group compared to a TMS group, which can lead to higher reaction yields.[3] (Trimethylsilyl)diazomethane (TMSD) is a highly effective and safer alternative to the hazardous diazomethane (B1218177) for methylation, often providing near-quantitative yields even for hindered acids.[4] Silylation with BSTFA, especially with a catalyst like TMCS, is also a viable option.[1]

Q4: I am observing low or no derivatization yield. What are the possible causes?

A4: Common causes for low derivatization yield include the presence of moisture in the sample or reagents, insufficient reagent amount, or suboptimal reaction time and temperature.[5][6] For sterically hindered acids, extended reaction times and elevated temperatures may be necessary to drive the reaction to completion.[5]

Q5: My chromatogram shows multiple peaks for my derivatized analyte. What could be the reason?

A5: Multiple peaks can arise from incomplete derivatization, leading to the presence of both the derivatized and underivatized acid.[6] It could also be due to the formation of by-products or the presence of contaminants in the sample or reagents that also get derivatized.[2] Running a reagent blank can help identify extraneous peaks.[7]

Reagent Selection and Performance Comparison

The choice of derivatization reagent is critical for the successful analysis of this compound. The following table summarizes the key characteristics and performance parameters of recommended reagents.

Reagent ClassReagentDerivativeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Silylation BSTFA (+/- 1% TMCS)Trimethylsilyl (TMS) EsterVersatile, effective for many functional groups, volatile by-products.[1]TMS derivatives are moisture-sensitive.[3] May be less efficient for highly hindered acids compared to methylation.60-100°C for 30-60 min.[2]
MSTFATrimethylsilyl (TMS) EsterMore volatile by-products than BSTFA, often preferred for GC-MS.[7]Similar moisture sensitivity to other silylating agents.60-100°C for 30-60 min.
Esterification BF₃/Methanol (B129727)Methyl EsterEffective for sterically hindered acids, forms stable methyl esters.[8]Reagent can degrade over time; requires heating.60-100°C for 5-60 min.[8][9]
(Trimethylsilyl)diazomethane (TMSD)Methyl EsterHigh reaction efficiency (often >95%), mild reaction conditions, safer than diazomethane.[4]More expensive than other reagents; can methylate other acidic protons.Room temperature, 20-30 min.[4][10]

Experimental Workflows and Protocols

To ensure reproducible and accurate results, it is crucial to follow a well-defined experimental workflow. The following diagrams illustrate the logical steps for selecting a derivatization strategy and the general experimental procedure.

Reagent_Selection_Workflow Figure 1. Reagent Selection Workflow Analyte This compound (Sterically Hindered) Goal GC-MS Analysis Analyte->Goal Silylation Silylation (TMS Ester) Goal->Silylation Esterification Esterification (Methyl Ester) Goal->Esterification BSTFA BSTFA +/- TMCS Silylation->BSTFA MSTFA MSTFA Silylation->MSTFA BF3_MeOH BF3/Methanol Esterification->BF3_MeOH TMSD TMSD Esterification->TMSD Considerations Considerations: - Yield for hindered acids - Derivative stability - Reagent safety & cost BSTFA->Considerations MSTFA->Considerations BF3_MeOH->Considerations TMSD->Considerations Decision Select Optimal Reagent Considerations->Decision

Caption: Reagent Selection Workflow for this compound.

Derivatization_Experimental_Workflow Figure 2. General Derivatization Workflow Start Start: Sample containing This compound Dry_Sample Dry Sample (e.g., under Nitrogen stream) Start->Dry_Sample Add_Solvent Add Anhydrous Solvent (e.g., Pyridine (B92270), Acetonitrile) Dry_Sample->Add_Solvent Add_Reagent Add Derivatization Reagent (e.g., BSTFA, BF3/Methanol) Add_Solvent->Add_Reagent React Incubate (Heat if required) Add_Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject

Caption: General Experimental Workflow for Derivatization.

Detailed Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is suitable for forming the trimethylsilyl (TMS) ester of this compound. The addition of trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity for the sterically hindered carboxylic acid.[1]

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of water will deactivate the silylation reagent.[5]

  • Reconstitution: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample residue in a reaction vial. Vortex briefly to dissolve.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended.[5]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.[7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃/Methanol)

This method converts this compound to its more volatile methyl ester.[8]

Materials:

  • Sample containing this compound

  • 14% Boron trifluoride in methanol (BF₃/Methanol) solution

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is dry. If necessary, perform a solvent extraction and dry the organic phase.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of 14% BF₃/Methanol solution.[6]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[6][9]

  • Extraction: After cooling to room temperature, add 200 µL of saturated NaCl solution and 200 µL of hexane. Vortex thoroughly to extract the methyl ester into the hexane layer.[7]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 3: Esterification using (Trimethylsilyl)diazomethane (TMSD)

This protocol utilizes a safer alternative to diazomethane for efficient methylation of the sterically hindered carboxylic acid.[4]

Materials:

  • Sample containing this compound

  • (Trimethylsilyl)diazomethane (TMSD) solution (e.g., 2.0 M in hexanes)

  • Methanol

  • Toluene (B28343) or Diethyl ether

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Dissolve the dried sample in a mixture of toluene and methanol (e.g., 9:1 v/v) or diethyl ether and methanol.

  • Derivatization: At room temperature, add the TMSD solution dropwise to the sample solution until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is typically rapid.[4][10]

  • Reaction Completion: Allow the reaction to proceed for 20-30 minutes at room temperature.[11]

  • Quenching (Optional): A few drops of a weak acid (e.g., acetic acid) can be added to quench the excess TMSD, although this is often not necessary as the excess reagent and by-products are volatile.

  • Analysis: The sample is ready for direct injection into the GC-MS.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no derivative peak 1. Presence of water in the sample or reagents. 2. Insufficient reagent concentration. 3. Suboptimal reaction time or temperature.1. Ensure all glassware is dry and use anhydrous solvents. Dry the sample thoroughly before adding reagents.[6] 2. Use a sufficient molar excess of the derivatization reagent (e.g., at least 2:1 for silylation).[5] 3. For sterically hindered acids, increase the reaction temperature (e.g., to 80-100°C) and/or extend the reaction time (e.g., to 60-90 minutes).[5]
Peak tailing for the derivative 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Re-optimize the derivatization conditions as described above. 2. Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Consider silylating the liner.
Multiple peaks for the analyte 1. Incomplete derivatization. 2. Formation of by-products. 3. Contamination of reagents or sample.1. Optimize reaction conditions to drive the reaction to completion. 2. Review the literature for potential side reactions of your chosen reagent. For silylation, by-products can sometimes form.[2] 3. Run a reagent blank to check for contaminants. Use high-purity solvents and fresh reagents.[7]
Poor reproducibility 1. Inconsistent sample drying. 2. Degradation of the derivatization reagent. 3. Instability of the formed derivative.1. Standardize the sample drying procedure. 2. Store reagents properly (e.g., in a desiccator, protected from light) and use fresh solutions. BF₃/Methanol can degrade over time. 3. Analyze samples as soon as possible after derivatization. TMS esters are particularly susceptible to hydrolysis. Methyl esters are generally more stable.

References

minimizing isomer interference in the analysis of C7 carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isomer interference during the analysis of C7 carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What makes the analysis of C7 carboxylic acid isomers so challenging?

A: The analysis of C7 carboxylic acids is complicated by several factors. Firstly, their carboxyl group makes them polar and gives them low volatility, which leads to poor chromatographic peak shapes (tailing) and low sensitivity in Gas Chromatography (GC) if analyzed directly.[1][2] Secondly, the molecular formula for C7 carboxylic acids (e.g., C7H14O2) corresponds to a large number of constitutional (structural) isomers and stereoisomers (enantiomers), which often have very similar physicochemical properties, causing them to co-elute in chromatographic systems.[3]

Q2: What is derivatization, and why is it crucial for analyzing C7 carboxylic acids?

A: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[4] For C7 carboxylic acids, it is essential for several reasons:

  • For GC Analysis: It increases the volatility and thermal stability of the acids by converting the polar carboxyl group into a less polar ester or silyl (B83357) derivative.[1][4] This results in sharper peaks and improved sensitivity.

  • For Liquid Chromatography (LC) Analysis: Derivatization can improve chromatographic separation and enhance detection.[5][6] For example, attaching a fluorescent tag allows for highly sensitive fluorescence detection.[6][7]

  • For Chiral Separations: Reacting a racemic acid with a single-enantiomer chiral derivatizing agent creates diastereomers, which can then be separated on a standard non-chiral column.[8][9]

Q3: How can I resolve structural isomers of C7 carboxylic acids that are co-eluting?

A: To resolve structural isomers, you can employ several strategies. Start by optimizing your chromatographic method (e.g., changing the temperature gradient in GC, or the mobile phase composition in LC). Using a different type of chromatography column can also provide the necessary selectivity. For extremely challenging separations, Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique.[10] IM-MS separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomers.[11][12]

Q4: What are the best methods for separating enantiomers of chiral C7 carboxylic acids?

A: There are two primary approaches for separating enantiomers (chiral isomers):

  • Chiral Derivatization: The racemic mixture of carboxylic acids is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral GC or LC columns.[8][13]

  • Chiral Chromatography: The underivatized acids are separated directly on a chiral stationary phase (CSP) in either GC or LC.[14] Polysaccharide-based and protein-based columns (like human serum albumin) are common CSPs used in HPLC for this purpose.[14][15]

Q5: My peaks are broad and tailing during the GC analysis of free C7 carboxylic acids. What can I do to fix this?

A: This is a common problem caused by the high polarity of the carboxylic acid group, which interacts strongly with active sites in the GC system.[1] The most effective solution is to derivatize the acids before analysis. Silylation (e.g., using BSTFA) or esterification will make the analytes less polar, significantly reducing peak tailing and improving resolution.[16][17] Using a highly inert chromatographic system is also recommended.[1]

Q6: My signal intensity is very low in my LC-MS analysis. How can I improve sensitivity?

A: Low sensitivity in LC-MS for carboxylic acids can be due to poor ionization in the mass spectrometer's source.[18] To improve this, consider a derivatization strategy that adds a chemical tag to the molecule that is easily ionized.[5] Additionally, optimizing the mobile phase can enhance signal; for instance, using a mobile phase with a pH that promotes the formation of [M-H]⁻ ions in negative ion mode can improve sensitivity.[18]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Isomer Resolution / Co-elution 1. Inadequate chromatographic selectivity. 2. Isomers are too similar in structure and polarity.Q: How can I improve the separation of my C7 acid isomers? A: First, optimize your chromatographic conditions (gradient, flow rate, column temperature). Try a column with a different stationary phase chemistry. For enantiomers, use a chiral stationary phase or a chiral derivatization method.[13][14] For difficult-to-separate structural isomers, consider using Ion Mobility-Mass Spectrometry (IM-MS) for an additional dimension of separation based on molecular shape.[10][12]
Low Signal Intensity / Poor Sensitivity 1. Poor ionization efficiency in MS. 2. Analyte lacks a chromophore for UV detection. 3. Low analyte concentration.Q: What steps can I take to boost my analytical signal? A: For LC-MS, use a derivatization reagent that enhances ionization.[5] For HPLC-UV, derivatize with a reagent that contains a strong chromophore. Ensure your sample extraction and concentration steps are efficient. Also, verify that the mobile phase pH is optimal for ionization in the MS source.[18]
Poor Peak Shape (Tailing) in GC 1. High polarity of underivatized carboxylic acids. 2. Adsorption on active sites in the injector, column, or detector.Q: How do I eliminate peak tailing for my acids in GC? A: The most reliable solution is derivatization (silylation or alkylation) to reduce the polarity of the analytes.[1][2][4] Ensure your entire GC system, including the inlet liner and column, is highly inert.
Irreproducible Retention Times 1. Unstable column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.Q: Why are my retention times shifting between runs? A: Check that your instrument's temperature and flow rate/gradient controls are functioning correctly. Prepare fresh mobile phase daily. If the problem persists, the column may be degrading and require replacement. For free acid analysis, changes in mobile phase pH can significantly impact retention.[19][20]

Data and Experimental Protocols

Data Presentation

Table 1: Comparison of Common Derivatization Strategies for GC-MS Analysis

Derivatization MethodCommon Reagent(s)Target GroupAdvantagesDisadvantages
Silylation BSTFA, MSTFA, TMCSActive Hydrogens (-COOH, -OH)Fast, mild reaction conditions; produces volatile and thermally stable derivatives.[4][17]Derivatives can be sensitive to moisture; potential for side products.
Alkylation (Esterification) Methanol/HCl, DiazomethaneCarboxyl Group (-COOH)Produces very stable derivatives; improves chromatographic behavior.[2]Can require harsher conditions (acid catalysis); some reagents are hazardous.
Acylation TFAA, PFPAActive Hydrogens (-COOH, -OH, -NH)Creates stable, volatile derivatives; fluorinated groups enhance ECD sensitivity.[2]Reagents can be corrosive and moisture-sensitive.

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; TFAA: Trifluoroacetic anhydride; PFPA: Pentafluoropropionic anhydride; ECD: Electron Capture Detector.

Experimental Protocols

Protocol 1: GC-MS Analysis of C7 Carboxylic Acid Isomers via Silylation

This protocol outlines a general method for the derivatization and analysis of C7 carboxylic acids.

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing C7 carboxylic acids into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization (Silylation):

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions (Illustrative):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • MS Source Temperature: 230°C.

Protocol 2: Chiral Separation of C7 Carboxylic Acids by HPLC-MS/MS

This protocol provides a framework for separating enantiomers using a chiral stationary phase.

  • Sample Preparation:

    • Dissolve the sample containing the C7 carboxylic acids in the mobile phase to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Conditions (Illustrative):

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[14] A typical starting point is 90:10 Hexane:Isopropanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor ion is the [M-H]⁻ of the C7 acid, and product ions are determined by fragmentation experiments.

Visualizations

Workflow sample Sample Collection (e.g., Biological Fluid, Reaction Mixture) prep Sample Preparation (Extraction, Concentration) sample->prep deriv Derivatization (e.g., Silylation, Esterification) prep->deriv If required (especially for GC) analysis Analytical Separation prep->analysis deriv->analysis gc Gas Chromatography (GC) analysis->gc Volatile Analytes lc Liquid Chromatography (LC) analysis->lc Non-Volatile Analytes imms Ion Mobility-MS (IM-MS) analysis->imms Difficult Isomers detect Mass Spectrometry Detection (MS, MS/MS) gc->detect lc->detect imms->detect data Data Analysis (Peak Integration, Isomer ID) detect->data

Caption: General workflow for minimizing isomer interference in C7 carboxylic acid analysis.

Decision_Tree start Goal: Separate C7 Acid Isomers type What type of isomers? start->type structural Structural Isomers (e.g., heptanoic vs. methylhexanoic acid) type->structural Structural chiral Chiral Enantiomers (R- vs. S-isomer) type->chiral Chiral method_struct 1. Optimize GC/LC Method (Column, Mobile Phase, Temp) 2. If unresolved, use IM-MS structural->method_struct method_chiral 1. Use Chiral Stationary Phase (CSP) OR 2. Use Chiral Derivatization Reagent chiral->method_chiral gc_deriv For GC, derivatization is almost always required method_struct->gc_deriv method_chiral->gc_deriv

Caption: Decision tree for selecting an appropriate analytical method for C7 acid isomers.

References

purification strategies for high-purity 2-Ethyl-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of high-purity 2-Ethyl-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary synthesis route for this compound is the carbonylation of C6 olefins, most commonly 3-methyl-2-pentene or 2-ethyl-1-butene. The most significant impurity is typically the isomeric C7 acid, 2,2-dimethylpentanoic acid, which forms from the carbonylation of other C6 olefin isomers present in the starting material.[1] Other potential impurities include unreacted starting materials, by-products from side reactions, and residual catalyst.

Q2: Is distillation a suitable method for purifying this compound?

A2: Distillation can be effective for removing non-C7 by-products. However, the separation of C7 acid isomers, such as this compound and 2,2-dimethylpentanoic acid, is challenging due to their very similar boiling points and typically requires highly efficient fractional distillation (superfractionation).[1] For laboratory scale, vacuum distillation is recommended to reduce the boiling point and prevent thermal degradation.

Q3: What is the role of pH in the liquid-liquid extraction of this compound?

A3: The pH of the aqueous phase is a critical parameter for the successful liquid-liquid extraction of this compound. The pKa of this compound is approximately 4.8.[2]

  • To extract the acid into an organic solvent: The pH of the aqueous solution should be at least 1.5-2 pH units below the pKa (i.e., pH < 2.8-3.3). At this acidic pH, the carboxylic acid will be in its protonated, neutral form (R-COOH), which is more soluble in organic solvents.

  • To extract the acid into the aqueous phase (away from non-acidic impurities): The pH of the solution should be at least 1.5-2 pH units above the pKa (i.e., pH > 6.3-6.8). At this basic pH, the carboxylic acid will be in its deprotonated, anionic form (R-COO⁻), which is highly soluble in the aqueous phase.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: Several chromatographic techniques can be employed for the purification of this compound:

  • Reversed-Phase Chromatography (e.g., C18): This is a powerful technique for separating carboxylic acids. A mobile phase of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used.[3]

  • Normal-Phase Chromatography (Silica Gel): While possible, it can be challenging due to the potential for peak tailing. To mitigate this, an acidic modifier (e.g., acetic acid or formic acid) is often added to the mobile phase.

  • Ion-Exchange Chromatography: Anion exchange chromatography can be a very effective method for purifying carboxylic acids by binding the carboxylate anion to the stationary phase.

Troubleshooting Guides

Problem 1: Low yield after liquid-liquid extraction.
Possible Cause Solution
Incorrect pH of the aqueous phase. Ensure the pH is correctly adjusted. For extraction into the organic phase, the pH should be below ~3. For extraction into the aqueous phase, the pH should be above ~7. Use a calibrated pH meter for accurate measurements.
Insufficient mixing of phases. Shake the separatory funnel vigorously for at least 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
Formation of an emulsion. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling can also be effective.
Single extraction performed. Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) instead of one large volume extraction (1 x 150 mL) to improve recovery.
Problem 2: Product is impure after fractional distillation.
Possible Cause Solution
Inefficient distillation column. Use a longer, packed distillation column (e.g., Vigreux or Raschig ring-packed) to increase the number of theoretical plates and improve separation efficiency.
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation will provide better separation.
Presence of close-boiling isomers. If isomeric impurities like 2,2-dimethylpentanoic acid are present, distillation alone may not be sufficient.[1] Consider alternative or additional purification steps such as preparative chromatography or conversion to a solid derivative followed by recrystallization.
Thermal decomposition. Perform the distillation under vacuum to lower the boiling point of the acid and minimize the risk of decomposition at high temperatures.
Problem 3: Tailing or poor separation during column chromatography on silica (B1680970) gel.
Possible Cause Solution
Interaction of the acidic proton with the silica surface. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to keep the carboxylic acid in its protonated state and reduce tailing.
Inappropriate mobile phase polarity. Optimize the mobile phase composition. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is common. Adjust the ratio to achieve the desired separation.
Column overloading. Use an appropriate ratio of sample to stationary phase. For flash chromatography, a ratio of 1:20 to 1:100 (sample:silica gel) by weight is a good starting point.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄O₂[4]
Molecular Weight130.18 g/mol [4]
Boiling Point207 °C (at 760 mmHg)[5]
Density0.8926 g/cm³ (at 25 °C)[5]
pKa~4.8[2]
AppearanceColorless liquid[6]

Table 2: Representative Data on the Effect of pH on Carboxylic Acid Extraction Efficiency

Note: Data for the structurally similar 2-Hydroxy-2-methylbutanoic acid is presented to illustrate the expected trend for this compound.

pH of Aqueous PhaseExpected Form of the AcidExpected Extraction Efficiency into Organic Solvent (%)
2.0Predominantly Protonated (R-COOH)~85-95%
3.0Mix of Protonated and Deprotonated~60-75%
4.0 (~pKa)~50% Protonated, ~50% Deprotonated~40-50%
5.0Predominantly Deprotonated (R-COO⁻)~15-25%
6.0Almost Entirely Deprotonated (R-COO⁻)<10%

(Data adapted from a technical guide for a structurally similar compound for illustrative purposes)[7]

Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol outlines the steps for separating this compound from neutral or basic impurities.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Basification and Extraction: Transfer the ether solution to a separatory funnel. Add 3 M NaOH solution to the separatory funnel. The aqueous phase should have a pH > 7. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer, while neutral impurities remain in the ether layer.

  • Separation: Drain the lower aqueous layer into a clean beaker.

  • Re-extraction (Optional but Recommended): Add more 3 M NaOH to the ether layer in the separatory funnel, shake, and combine the aqueous layer with the first one. This ensures complete extraction of the acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 6 M HCl with stirring until the pH is < 3. The protonated this compound may precipitate or form an oily layer.

  • Back-Extraction: Transfer the acidified aqueous solution back to a separatory funnel. Add a fresh portion of diethyl ether, shake, and allow the layers to separate. The neutral this compound will now be in the ether layer.

  • Washing and Drying: Drain and discard the aqueous layer. Wash the ether layer with brine to remove residual water. Transfer the ether layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter to remove the drying agent and concentrate the ether solution using a rotary evaporator to obtain the purified this compound.

Protocol 2: Preparative Reversed-Phase Flash Chromatography

This protocol provides a general method for purifying this compound using a C18 stationary phase.

Materials:

  • Crude this compound

  • C18 reversed-phase silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Flash chromatography system (or glass column)

  • Test tubes or fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water + 0.1% FA (or TFA)

    • Mobile Phase B: Acetonitrile + 0.1% FA (or TFA)

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Column Packing and Equilibration: Pack the column with C18 silica gel. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Begin the elution with a shallow gradient of increasing organic solvent. For example:

    • 0-5 min: 5% B

    • 5-30 min: Gradient from 5% to 50% B

    • 30-35 min: Gradient from 50% to 100% B

    • 35-40 min: Hold at 100% B

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction (pH controlled) crude->extraction Removal of neutral/basic impurities distillation Vacuum Distillation extraction->distillation Removal of non-isomeric impurities chromatography Preparative Chromatography (e.g., Reversed-Phase) distillation->chromatography Isomer separation analysis Purity Analysis (HPLC, GC-MS) chromatography->analysis pure_product High-Purity Product analysis->pure_product Purity Confirmed

Caption: A general experimental workflow for the purification of this compound.

LLE_Troubleshooting start Low Yield from Liquid-Liquid Extraction check_ph Check pH of Aqueous Phase start->check_ph ph_ok pH is Correct check_ph->ph_ok Correct ph_wrong pH is Incorrect check_ph->ph_wrong Incorrect check_emulsion Emulsion Formed? ph_ok->check_emulsion adjust_ph Adjust pH to be >2 units above or below pKa ph_wrong->adjust_ph adjust_ph->start emulsion_yes Yes check_emulsion->emulsion_yes emulsion_no No check_emulsion->emulsion_no break_emulsion Add Brine / Centrifuge emulsion_yes->break_emulsion multiple_extractions Perform Multiple Extractions emulsion_no->multiple_extractions break_emulsion->multiple_extractions success Improved Yield multiple_extractions->success

Caption: Troubleshooting workflow for low yield in liquid-liquid extraction.

References

addressing challenges in the scale-up synthesis of 2-Ethyl-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the scale-up synthesis of 2-Ethyl-2-methylbutanoic acid.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield or Incomplete Conversion

Q: We are experiencing a significant drop in yield for the synthesis of this compound when moving from the lab to a pilot-scale reactor. What are the likely causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the olefin substrate, carbon monoxide, and the acid catalyst. This can be addressed by:

    • Optimizing Agitation: Ensure the agitator design and speed are sufficient to maintain a homogeneous reaction mixture. The power input per unit volume should be considered when scaling up.

    • Improving Gas Dispersion: For the gaseous reactant, carbon monoxide, ensure efficient dispersion into the liquid phase. This can be achieved through sparging systems and appropriate impeller design.

  • Heat Transfer Issues: The carbonylation reaction is exothermic, and inefficient heat removal in a larger reactor can lead to localized hotspots, promoting side reactions and reducing the overall yield. To mitigate this:

    • Monitor and Control Temperature: Implement precise temperature control using an appropriate cooling system for the reactor jacket.

    • Controlled Reagent Addition: If applicable to your specific process, a controlled feed of the olefin can help manage the exotherm.

  • Catalyst Deactivation: The strong acid catalyst can be sensitive to impurities.

    • Ensure Purity of Starting Materials: The presence of other C6 olefin isomers in the 3-methyl-2-pentene or 2-ethyl-1-butene (B1580654) feed can lead to the formation of a mixture of neoacids that are difficult to separate, impacting the isolated yield of the desired product.[1]

    • Catalyst Loading: Verify that the catalyst-to-substrate ratio is maintained at the scaled-up level.

Issue 2: Increased Impurity Profile

Q: Our scaled-up batches of this compound show a higher percentage of impurities, particularly the isomeric byproduct 2,2-dimethylpentanoic acid. How can we minimize its formation?

A: The formation of isomeric byproducts is a known challenge in this synthesis.

  • Reaction Conditions: The selectivity of the carbonylation reaction is influenced by temperature and pressure.

    • Temperature Control: Operating within the optimal temperature range of 72-82°C is crucial to prevent catalyst decomposition and minimize side reactions.[1]

    • Carbon Monoxide Pressure: Maintaining a sufficiently high partial pressure of carbon monoxide, typically above 1,200 psig, favors the desired reaction pathway.[1]

  • Purity of Olefin Feed: The presence of other C6 olefin isomers is a primary source of isomeric acid impurities.[1]

    • High-Purity Precursors: Utilize a feed of 3-methyl-2-pentene and/or 2-ethyl-1-butene that is substantially free of other C6 olefins.[1]

  • Purification: While minimizing formation is ideal, efficient purification is key to achieving the desired product quality.

    • Fractional Distillation: Due to the close boiling points of the C7 acid isomers, superfractionation (distillation with a high number of theoretical plates) is often required for their separation.[1]

Issue 3: Difficulties in Product Isolation and Purification

Q: We are facing challenges in separating the final product, this compound, from the reaction mixture and achieving high purity at a larger scale. What are the recommended procedures?

A: Isolation and purification at scale require robust and optimized methods.

  • Quenching: The reaction is typically quenched with water to hydrolyze the intermediate and form the carboxylic acid.[1]

    • Controlled Addition: Ensure controlled addition of water to manage any exotherm from the hydrolysis.

  • Phase Separation: After quenching, the organic and aqueous layers need to be separated.

    • Efficient Separation: In larger vessels, ensure adequate settling time and proper equipment for clean phase separation.

  • Distillation: As mentioned, fractional distillation is the primary method for purification.

    • Vacuum Distillation: To prevent thermal degradation of the product at high temperatures, distillation under reduced pressure is recommended.

    • Column Efficiency: The distillation column should have a sufficient number of theoretical plates to effectively separate the desired product from isomeric impurities and any high-boiling residues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the scale-up synthesis of this compound?

A1: Strong acids are preferred catalysts for this carbonylation reaction. Boron trifluoride dihydrate (BF₃·2H₂O) is a good compromise, offering good reactivity while being less corrosive than sulfuric or phosphoric acid.[1]

Q2: What are the typical operating pressures and temperatures for this reaction at an industrial scale?

A2: The reaction is generally carried out at elevated pressures and temperatures. A carbon monoxide partial pressure above 1,200 psig is recommended, with desirable operating pressures exceeding 3,000 psig if the equipment allows.[1] The reaction temperature should be maintained between 25°C and 82°C, with a preferred range of 72-82°C to prevent catalyst decomposition.[1]

Q3: What materials of construction are suitable for the reactor and ancillary equipment?

A3: Due to the use of strong acid catalysts, corrosion is a significant concern. Stainless steel or similar acid-resistant alloys are recommended for the reactor vessel and other wetted parts.[1]

Q4: What is the main byproduct to expect in this synthesis, and at what level?

A4: The most significant C7 byproduct is 2,2-dimethylpentanoic acid, which is typically formed in amounts of about 3-4% by weight.[1]

Q5: How can the conversion of the olefin be monitored during the reaction?

A5: The conversion of the olefin is typically quantitative.[1] At scale, monitoring the uptake of carbon monoxide can be an effective way to track the progress of the reaction.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Industrial Scale (5000 L)
Olefin Feed 3-methyl-2-pentene/2-ethyl-1-butene3-methyl-2-pentene/2-ethyl-1-butene3-methyl-2-pentene/2-ethyl-1-butene
Catalyst BF₃·2H₂OBF₃·2H₂OBF₃·2H₂O
Temperature 75-80°C72-82°C72-82°C
CO Pressure 1500 psig2000-3000 psig>3000 psig
Typical Yield >95% (crude)90-95% (crude)~90% (crude)
Impurity Profile
2,2-dimethylpentanoic acid2-3%3-4%3-5%
Other C7 isomers<1%<1.5%<2%
Purification Method Fractional DistillationSuperfractionationContinuous Superfractionation
Final Purity >99%>99%>99.5%

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound

Objective: To synthesize this compound in a 100 L reactor, focusing on process control and product purity.

Materials:

  • High-purity (>98%) 3-methyl-2-pentene

  • Boron trifluoride dihydrate (BF₃·2H₂O)

  • Carbon monoxide (high purity)

  • Deionized water

  • Inert solvent (e.g., heptane, optional)

Equipment:

  • 100 L stainless steel autoclave reactor equipped with a high-torque agitator, gas inlet, liquid charging line, temperature and pressure sensors, and a cooling jacket.

  • Carbon monoxide supply system with pressure regulation.

  • Water quenching system.

  • Phase separation vessel.

  • Fractional distillation unit with a high-efficiency packed column.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with the calculated amount of BF₃·2H₂O and optional inert solvent.

  • Pressurization: Seal the reactor and pressurize with carbon monoxide to the desired operating pressure (e.g., 2500 psig).

  • Heating: Heat the reactor contents to the target temperature (e.g., 75°C) while agitating.

  • Olefin Addition: Slowly feed the 3-methyl-2-pentene into the reactor at a controlled rate to maintain the reaction temperature within the desired range (72-82°C). Monitor the carbon monoxide uptake.

  • Reaction Completion: After the olefin addition is complete, continue to stir the reaction mixture at temperature and pressure until the carbon monoxide uptake ceases, indicating the reaction is complete.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess carbon monoxide.

  • Quenching: Slowly add deionized water to the reactor with cooling to quench the reaction and hydrolyze the intermediate.

  • Phase Separation: Transfer the reactor contents to a separation vessel and allow the layers to separate. Isolate the organic layer.

  • Purification: Subject the organic layer to fractional distillation under reduced pressure to isolate the pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep 1. Clean, Dry & Inert Reactor charge 2. Charge Catalyst (BF3·2H2O) prep->charge pressurize 3. Pressurize with CO charge->pressurize heat 4. Heat to 75°C pressurize->heat add_olefin 5. Add Olefin (3-methyl-2-pentene) heat->add_olefin react 6. Reaction Completion (Monitor CO uptake) add_olefin->react cool 7. Cool & Depressurize react->cool quench 8. Quench with Water cool->quench separate 9. Phase Separation quench->separate distill 10. Fractional Distillation separate->distill product Pure this compound distill->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurities mixing Poor Mixing / Mass Transfer start->mixing heat Inefficient Heat Transfer start->heat purity Impure Olefin Feed start->purity conditions Suboptimal T or P start->conditions optimize_agitation Optimize Agitation & Gas Dispersion mixing->optimize_agitation improve_cooling Improve Cooling / Control Addition heat->improve_cooling use_high_purity Use High-Purity Olefin purity->use_high_purity purify Efficient Fractional Distillation purity->purify control_params Tighter Control of T & P conditions->control_params conditions->purify

Caption: Troubleshooting logic for addressing common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Ethyl-2-methylbutanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 2-Ethyl-2-methylbutanoic acid in plasma is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical methodology and the rigor of its validation are paramount to ensure reliable and reproducible data that can support regulatory submissions.[1][2][3][4] This guide provides a comprehensive comparison of two common analytical platforms for the quantification of this compound in plasma: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA.[1][2][5] While specific public-domain data for this compound is limited, the performance characteristics presented are derived from methodologies for structurally similar short-chain fatty acids and organic acids.[6][7][8][9]

Performance Comparison

The selection of an analytical method is often a balance between the required sensitivity, selectivity, throughput, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods for the analysis of small organic acids in plasma.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
**Linearity (R²) **> 0.99> 0.99R² ≥ 0.99[8]
Range 0.1 - 100 µg/mL0.01 - 20 µg/mLDependent on expected physiological/pharmacological concentrations[8]
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mLSufficiently low to measure expected concentrations
Accuracy (% Bias) Within ± 15%Within ± 15%≤ 15% (≤ 20% at LLOQ)[8]
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)[8]
Recovery (%) 85 - 110%90 - 110%Consistent, precise, and reproducible
Sample Preparation Multi-step (Extraction, Derivatization)Simpler (Protein Precipitation)Efficient and reproducible
Throughput LowerHigherDependent on study needs

Experimental Workflows

The analytical workflow for both GC-MS and LC-MS/MS involves several key stages, from sample receipt to final data reporting. A critical differentiating step is the necessity of derivatization for GC-MS analysis to make the analyte volatile.

cluster_0 General Workflow cluster_1 GC-MS Specific Steps cluster_2 LC-MS/MS Specific Steps SampleReceipt Sample Receipt and Logging SamplePrep Sample Preparation SampleReceipt->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis LLE Liquid-Liquid Extraction PPT Protein Precipitation DataProcessing Data Processing and Quantification Analysis->DataProcessing Reporting Final Report Generation DataProcessing->Reporting Derivatization Derivatization (e.g., Silylation) LLE->Derivatization Evaporation Evaporation and Reconstitution PPT->Evaporation

Comparative workflows for GC-MS and LC-MS/MS analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of this compound for GC analysis.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog like 2-ethylbutyric acid).[10]

  • Acidify the sample to a pH < 2 with hydrochloric acid.

  • Extract the organic acids with 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and chloroform).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst like pyridine.[8]

  • Seal the vial and heat at 60-70°C for 30-60 minutes to complete the derivatization.[11]

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method often allows for a simpler sample preparation and offers high selectivity and sensitivity.[13]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.[8]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[13]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[8]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A reverse-phase C18 column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm).[14]

  • Mobile Phase A: 0.1% formic acid in water.[14]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.[15]

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Validation of the Analytical Method

A full validation of the chosen analytical method should be performed to ensure its suitability for the intended purpose.[4] Key validation parameters to be assessed according to regulatory guidelines include:[1][3][5]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy LOQ LOD & LOQ Validation->LOQ Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability Lineity Lineity Validation->Lineity Linearity Linearity & Range

Key parameters for bioanalytical method validation.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in plasma. The choice between them will depend on the specific requirements of the study. For targeted, high-sensitivity, and high-throughput analysis, LC-MS/MS is often the preferred platform due to its simpler sample preparation and generally lower limits of quantification.[6] GC-MS remains a robust and reliable alternative, particularly in laboratories where this instrumentation is readily available, although the requirement for derivatization can increase sample preparation time and complexity.[11]

Regardless of the method chosen, a thorough validation is essential to demonstrate that the method is fit for its intended purpose and will generate reliable data for crucial decision-making in drug development and clinical research.[3][4]

References

A Comparative Analysis of 2-Ethyl-2-methylbutanoic Acid and its Linear Isomer, Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the branched-chain carboxylic acid, 2-Ethyl-2-methylbutanoic acid, and its linear isomer, heptanoic acid. Both are saturated fatty acids with the chemical formula C7H14O2, but their structural divergence—a quaternary alpha-carbon in the former versus a straight chain in the latter—leads to significant differences in their physicochemical properties, reactivity, and metabolic fate. Understanding these differences is critical for applications in drug design, metabolic research, and industrial chemistry.

Physicochemical Properties: A Tale of Two Structures

The seemingly subtle difference in molecular architecture between these two isomers has a profound impact on their physical properties. The linear nature of heptanoic acid allows for more efficient packing and stronger intermolecular van der Waals forces compared to the sterically hindered, globular shape of this compound. This is reflected in their boiling points and densities. Conversely, the branching in this compound disrupts crystal lattice formation, resulting in a significantly lower melting point.

While both are weakly acidic, the steric bulk around the carboxyl group in this compound can influence its reactivity.[1] Lipophilicity, as indicated by the partition coefficient (logP), is comparable, though the linear isomer is slightly more lipophilic.[2]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundHeptanoic Acid (n-Heptoic Acid)
Molecular Formula C7H14O2[3][4][5]C7H14O2[2][6][7]
Molecular Weight 130.18 g/mol [3][4]130.19 g/mol [6][8]
IUPAC Name This compound[4]Heptanoic acid[2]
Appearance -Colorless, oily liquid[2][7]
Boiling Point 207 °C[3]223 °C[6][8][9]
Melting Point < -20 °C[3]-7.5 °C[6][8]
Density 0.893 g/cm³ (at 25 °C)[3]0.920 g/cm³ (at 20 °C)[6][8]
Water Solubility -2,419 mg/L (at 15 °C)[2], 2,820 mg/L (at 25 °C)[9]
logP (Octanol/Water) 2.01 (Calculated)[3]2.42 (Experimental)[2]
pKa ~4.8 (Predicted)[1]~4.88 (Experimental)

Experimental Protocols for Property Determination

The data presented above are determined using standardized experimental methodologies crucial for ensuring reproducibility and accuracy in research.

Workflow for Comparative Physicochemical Analysis

cluster_start Compound Acquisition cluster_analysis Physicochemical Characterization cluster_end Data Evaluation start1 This compound pka pKa Determination (Potentiometric Titration) start1->pka logp logP Determination (Shake-Flask Method) start1->logp sol Solubility Test (OECD 105 Flask Method) start1->sol start2 Heptanoic Acid start2->pka start2->logp start2->sol end_node Comparative Analysis & Report pka->end_node logp->end_node sol->end_node

Caption: General workflow for the comparative physicochemical analysis.

The acid dissociation constant (pKa) is a measure of an acid's strength. A common and reliable method for its determination is potentiometric titration.[10][11]

  • Preparation : A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) to ensure solubility.

  • Titration : A standardized solution of a strong base (e.g., NaOH) is added to the acid solution in small, known increments using a burette.

  • Measurement : After each addition of the titrant, the pH of the solution is measured using a calibrated pH meter.

  • Analysis : The data of pH versus the volume of titrant added is plotted, generating a sigmoid titration curve.[11] The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the curve.[11][12]

The partition coefficient (logP) quantifies the lipophilicity of a compound and is a critical parameter in drug development for predicting ADME properties.[13] The shake-flask method is considered the gold standard for logP measurement.[14][15]

  • System Preparation : Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mixed and allowed to pre-saturate for 24 hours.[15]

  • Partitioning : A known amount of the test compound is dissolved in one of the phases (usually n-octanol). This solution is then combined with the other phase in a flask.

  • Equilibration : The flask is shaken vigorously for a set period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.[16]

  • Separation & Quantification : The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers. The concentration of the compound in each phase is then accurately measured using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation : LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[13]

Aqueous solubility is fundamental to a compound's bioavailability and environmental fate. For substances with solubility above 10 mg/L, the flask method as described in the OECD Guideline 105 is standard.[17][18][19]

  • Sample Preparation : An excess amount of the test substance is added to a flask containing purified water.

  • Equilibration : The flask is sealed and agitated at a controlled temperature (e.g., 20 °C) for a sufficient time to reach saturation equilibrium. A preliminary test is often run to determine the necessary equilibration time.[19][20]

  • Phase Separation : The saturated solution is allowed to stand, and any undissolved substance is separated from the aqueous phase by centrifugation or filtration.

  • Analysis : The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method (e.g., GC, HPLC).

  • Replication : The experiment is repeated at least twice to ensure the results are consistent and reliable.

Biological Activity and Metabolic Fate

The structural isomerism of these compounds is a critical determinant of their metabolic pathways.

Heptanoic acid, as a straight-chain, odd-carbon fatty acid, is metabolized via the well-established mitochondrial beta-oxidation pathway.[2] This process sequentially shortens the carbon chain, producing acetyl-CoA and a final three-carbon unit, propionyl-CoA. Propionyl-CoA can then enter the Krebs cycle after being converted to succinyl-CoA, making it anaplerotic.[21]

In stark contrast, this compound faces a metabolic roadblock. The quaternary alpha-carbon, with its attached ethyl and methyl groups, sterically hinders the enzymes required for beta-oxidation.[1] Branched-chain fatty acids, particularly those with branching at the alpha- or beta-carbon, cannot be processed by standard beta-oxidation and must be catabolized through alternative routes like alpha-oxidation or omega-oxidation, which often occur in peroxisomes.[22][23] This leads to a significantly different metabolic profile, slower breakdown, and the generation of different intermediates compared to its linear counterpart.

Comparative Metabolic Pathways

cluster_linear Heptanoic Acid (Linear Isomer) cluster_branched This compound (Branched Isomer) ha Heptanoic Acid mito Mitochondria ha->mito beta_ox β-Oxidation mito->beta_ox acetyl Acetyl-CoA beta_ox->acetyl propionyl Propionyl-CoA beta_ox->propionyl krebs Krebs Cycle acetyl->krebs propionyl->krebs emba This compound block β-Oxidation Blocked (Steric Hindrance) emba->block alt Alternative Pathways (e.g., α-oxidation) block->alt slow Slower Metabolism alt->slow

Caption: Contrasting metabolic fates of linear and branched C7 acids.

Heptanoic acid is a medium-chain fatty acid (MCFA) found naturally in some oils and is used in the synthesis of esters for fragrances and flavors.[2][24] Its triglyceride form, triheptanoin, has been investigated as an anaplerotic therapy for certain metabolic disorders.[25]

The biological activity of this compound is less characterized. Its primary value lies in its role as a synthetic building block.[1] The branched structure can be strategically incorporated into larger molecules, such as pharmaceuticals or agrochemicals, to modulate properties like lipophilicity, metabolic stability, and receptor binding. The steric hindrance that complicates its metabolism can be an advantage in drug design, potentially increasing a drug's half-life by protecting it from rapid degradation.[1]

Conclusion

While this compound and heptanoic acid share the same molecular formula, they are distinct chemical entities with divergent properties and biological behaviors.

  • Heptanoic acid behaves as a typical linear fatty acid, characterized by straightforward metabolism and properties predictable from its chain length.

  • This compound , due to its quaternary alpha-carbon, exhibits significant steric hindrance. This results in altered physical properties (lower melting point, lower boiling point) and a dramatically different, slower metabolic pathway compared to its linear isomer.

For researchers, the choice between these isomers depends entirely on the desired application. Heptanoic acid serves as a model for linear medium-chain fatty acids in metabolic studies. In contrast, this compound offers a unique sterically hindered scaffold, making it a valuable tool for synthetic chemists aiming to design molecules with enhanced metabolic stability or specific conformational requirements. This comparative guide underscores the critical principle that structure dictates function, a cornerstone of chemical and pharmaceutical sciences.

References

A Comparative Guide: 2-Ethyl-2-methylbutanoic Acid versus 2-Methylbutyric Acid as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable quantitative analytical methods. An ideal internal standard should mimic the physicochemical behavior of the target analytes throughout sample preparation and analysis, thereby compensating for variations and enhancing the accuracy and precision of quantification.[1] This guide provides an objective comparison of two branched-chain short-chain fatty acids, 2-ethyl-2-methylbutanoic acid and 2-methylbutyric acid, for their application as internal standards in chromatographic assays, particularly for the analysis of volatile and short-chain fatty acids (SCFAs).

Physicochemical Properties: A Foundation for Selection

The similarity of an internal standard's physical and chemical properties to the target analytes is fundamental for its effectiveness. Here, we compare the key properties of this compound and 2-methylbutyric acid.

PropertyThis compound2-Methylbutyric AcidReference(s)
Molecular Formula C₇H₁₄O₂C₅H₁₀O₂[3][4][5]
Molecular Weight 130.18 g/mol 102.13 g/mol [3][4][5]
Boiling Point 194-195 °C176-177 °C[2]
Density ~0.922 g/mL at 25 °C0.936 g/mL at 25 °C[2]
Vapor Pressure 0.08 mmHg at 20 °C0.5 mmHg at 20 °C[2]
Refractive Index n20/D 1.413n20/D 1.405[2]

Performance as an Internal Standard: An Indirect Comparison

The choice between these two internal standards often depends on the specific analytes being targeted.

  • This compound: As a C7 branched-chain fatty acid, it is structurally distinct from the common, naturally occurring short-chain fatty acids, reducing the risk of interference. Its higher molecular weight and boiling point can be advantageous in certain chromatographic separations. It has been successfully employed as an internal standard for the quantification of various SCFAs in complex biological matrices like gut microbiota fermentation products and human serum.[2][6]

  • 2-Methylbutyric Acid: This C5 branched-chain fatty acid is an excellent structural analog for other C5 isomers, such as isovaleric acid and valeric acid, and a suitable choice for C4 and C6 SCFAs.[2] Its branched nature is particularly beneficial when analyzing other branched-chain fatty acids.[2]

The following table summarizes validation data from studies where each compound was used, providing an indirect measure of their performance.

ParameterThis compound (as IS)2-Methylbutyric Acid (as analyte)
Linearity (R²) >0.99 for various SCFAs>0.99
Accuracy (Recovery %) Typically within 85-115% for various SCFAs93.1% to 108.7%
Precision (RSD %) <15% for intra- and inter-day assays<8.8% for intra- and inter-day variation

Note: Data for 2-methylbutyric acid is from a study where it was treated as an analyte, which provides a strong indication of its expected performance as an internal standard due to the rigorous validation it underwent.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols where these compounds have been utilized.

Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids Using this compound as an Internal Standard

This method is suitable for the quantification of SCFAs in biological samples such as gut microbiota fermentation products.[2]

  • Sample Preparation and Derivatization:

    • An internal standard mixture containing 10 µg/mL of 2-ethylbutyric acid is spiked into all standards and samples.[8]

    • Samples are derivatized in a 96-well plate by adding acetonitrile (B52724) and a derivatization reagent.[2]

    • The plate is sealed and incubated at 60 °C for 10 minutes.[2]

    • Derivatized samples are dried and reconstituted in 50% methanol (B129727) for analysis.[2]

  • LC-MS/MS Analysis:

    • LC Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm).[2]

    • Mobile Phase A: 100% nanopure water.[2]

    • Mobile Phase B: 1:1 (v/v) acetonitrile/isopropanol.[2]

    • Gradient Elution: A multi-step gradient from 5% to 60% B over 16 minutes.[2]

    • Flow Rate: 0.45 mL/min.[2]

    • Column Temperature: 45 °C.[2]

    • Injection Volume: 1 µL.[2]

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[2]

Protocol 2: GC-MS Analysis of Short-Chain Fatty Acids (Including 2-Methylbutyric Acid as an Analyte)

This protocol details a method for the accurate quantification of SCFAs in fecal and serum samples.[9]

  • Sample Preparation:

    • For fecal samples, weigh 20 mg of the sample and add 20 µL of 0.5 M NaOH, 20 µL of the internal standard solution (e.g., hexanoic acid-d3), and 460 µL of methanol.[9]

    • Homogenize the sample using stainless-steel beads.[9]

    • Add 400 µL of 80% v/v methanol in water, vortex, and store at -20 °C for 30 minutes.[9]

    • Sonicate the sample in an ice bath for 10 minutes.[9]

    • For serum samples, a similar extraction procedure is followed.[9]

  • Derivatization:

    • The extracted SCFAs are derivatized with N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[9]

  • GC-MS Analysis:

    • The derivatized samples are analyzed by gas chromatography coupled to mass spectrometry (GC-MS).[9]

    • The retention time and quantification mass for each SCFA are determined using its chemical standard.[9]

Visualizing the Workflow and Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., Feces, Serum) Add_IS Spike with Internal Standard (this compound or 2-Methylbutyric acid) Sample->Add_IS Extraction Extraction of SCFAs Add_IS->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS/MS or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Generalized experimental workflow for SCFA quantification using an internal standard.

structural_relationship cluster_is Internal Standards cluster_analytes Common SCFA Analytes IS1 This compound (C7) A1 Butyric Acid (C4) IS1->A1 Structurally distinct A4 Caproic Acid (C6) IS1->A4 Similar chain length IS2 2-Methylbutyric Acid (C5) IS2->A1 Similar chain length A2 Valeric Acid (C5) IS2->A2 Structural analog A3 Isovaleric Acid (C5) IS2->A3 Structural analog

Caption: Structural relationship between internal standards and common SCFA analytes.

Conclusion and Recommendations

Both this compound and 2-methylbutyric acid are viable options as internal standards for the analysis of short-chain fatty acids, particularly when stable isotope-labeled standards are unavailable or cost-prohibitive.[2]

The selection between the two should be made on a case-by-case basis, considering the specific analytical requirements:

  • Analyte Profile: The choice will largely depend on the specific SCFAs being targeted in the analysis. For C5 isomers, 2-methylbutyric acid is an excellent choice, while this compound offers a more structurally distinct alternative for a broader range of SCFAs.

  • Matrix Complexity: In highly complex matrices, the unique structure of this compound may offer an advantage in preventing co-elution with endogenous compounds.

  • Method Validation: Regardless of the choice, thorough method validation is essential to demonstrate the performance of the internal standard in the specific matrix and analytical system being used.[2] This includes assessing linearity, accuracy, precision, and recovery.

Ultimately, the ideal internal standard will closely mimic the behavior of the target analytes throughout the entire analytical process, leading to more accurate and reliable quantitative results.

References

Inter-laboratory Comparison for the Quantification of 2-Ethyl-2-methylbutanoic Acid: A Guide to Method Selection and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, formal inter-laboratory study on the quantification of 2-Ethyl-2-methylbutanoic acid, a branched-chain fatty acid with relevance in various industrial and research fields, is not publicly available. However, by examining data from a hypothetical inter-laboratory study and comparing the primary analytical methodologies, researchers, scientists, and drug development professionals can gain valuable insights into method selection and expected performance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of this compound.

Key Performance Characteristics of Analytical Methods

The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data. The two most common and robust methods for the quantification of small organic acids like this compound are GC-MS and LC-MS.[1][2]

Table 1: Comparison of Analytical Method Performance Characteristics

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²)> 0.99> 0.99R² ≥ 0.99
RangeTypically 0.1 - 100 µg/mLTypically 0.001 - 10 µg/mLDependent on expected physiological concentrations
Precision (%RSD)< 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy85-115%85-115%Within ± 15% of the nominal value (± 20% at LLOQ)
SelectivityHighVery HighNo significant interference at the retention time of the analyte
Sensitivity (LOD/LOQ)Moderate to HighHighSufficient to measure the lowest expected concentration
ThroughputModerateModerate to HighDependent on sample preparation and run time
DerivatizationOften RequiredCan be used to enhance ionizationNot always necessary
Matrix EffectCan be minimized with appropriate sample preparationCan be significant, may require robust sample preparationShould be assessed and minimized

This table summarizes typical performance characteristics for the quantification of small organic acids based on established validation principles and data from analogous compounds.[2]

Hypothetical Inter-laboratory Study Results

To illustrate the expected performance of these methods, a hypothetical inter-laboratory study was designed involving ten participating laboratories. Each laboratory received identical sets of samples containing known concentrations of this compound in a biological matrix and analyzed them using their in-house GC-MS or LC-MS protocols.[1]

Table 2: Quantitative Results from Hypothetical Inter-laboratory Study (GC-MS)

LaboratorySample A (Nominal Value: 5.0 µg/mL)Sample B (Nominal Value: 25.0 µg/mL)
14.826.2
25.224.5
34.925.5
45.523.8
54.726.8
Mean 5.02 25.36
Std. Dev. 0.32 1.15
RSD (%) 6.4% 4.5%

Based on data from a hypothetical inter-laboratory study.[1]

Table 3: Quantitative Results from Hypothetical Inter-laboratory Study (LC-MS)

LaboratorySample A (Nominal Value: 5.0 µg/mL)Sample B (Nominal Value: 25.0 µg/mL)
65.124.8
74.925.1
85.025.3
95.224.6
104.825.5
Mean 5.00 25.06
Std. Dev. 0.16 0.36
RSD (%) 3.2% 1.4%

Based on data from a hypothetical inter-laboratory study.[1]

Based on this hypothetical data, both GC-MS and LC-MS are suitable for the quantitative analysis of this compound. In this comparison, the LC-MS method demonstrated slightly better precision, as indicated by the lower standard deviations and relative standard deviations (RSD).[1] The choice of method may depend on the specific application, available instrumentation, and the desired level of sensitivity and throughput.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound.

GC-MS Protocol

This protocol is a general procedure for urinary organic acid analysis and requires derivatization to make the analyte volatile.[2]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization)

    • To 1 mL of urine, add a suitable internal standard.

    • Acidify the sample to a pH < 2 with HCl.

    • Extract the organic acids with 3 mL of ethyl acetate, vortex, and centrifuge. Repeat the extraction.

    • Pool the organic layers and evaporate to dryness under nitrogen.

    • Derivatize the residue by adding a silylating reagent (e.g., BSTFA with 1% TMCS) and incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions

    • Column: A suitable capillary column for fatty acid analysis (e.g., DB-FFAP).[3]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Oven Temperature Program: An optimized temperature gradient to separate the analytes of interest, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).[2]

    • Ion Source Temperature: Typically 230°C.[2][3]

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[2][3]

  • Data Analysis

    • Quantification is based on the peak area ratio of the analyte to an internal standard against a calibration curve.[3]

LC-MS/MS Protocol

This protocol is adapted from methods for similar small organic acids and is suitable for plasma or serum samples.[2]

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions

    • Column: A reverse-phase column (e.g., C18).[1]

    • Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[1]

    • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[1]

  • Data Analysis

    • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Visualizing the Workflow

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound analysis using GC-MS.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation & Reconstitution Precipitate->Evaporate Inject LC Injection Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound analysis using LC-MS/MS.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2-Ethyl-2-methylbutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules, the selection of an appropriate analytical method is critical for ensuring accurate and reproducible results. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of 2-Ethyl-2-methylbutanoic acid. This branched-chain fatty acid is of interest in various fields, and understanding the nuances of its quantification by these distinct methods is paramount for robust analytical data.

At a Glance: GC-MS vs. HPLC

Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each possessing distinct advantages and disadvantages. GC-MS is a robust method for the separation and identification of volatile and semi-volatile compounds.[1] However, for non-volatile molecules like this compound, a derivatization step is often necessary to increase volatility.[1] In contrast, HPLC is a versatile technique suitable for a wide range of compounds and can often analyze the acid in its native form.[2] The choice between the two methods often hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[2]

Quantitative Performance Comparison

The performance of an analytical method is defined by several key validation parameters. The following table summarizes typical performance characteristics for GC-MS and HPLC methods based on data from validated assays for short-chain fatty acids.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) ≥ 0.995[3]> 0.999[3]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.01 µg/mL[3]~0.1 µg/mL[3]GC-MS generally offers higher sensitivity, especially when operating in selected ion monitoring (SIM) mode.
Limit of Quantification (LOQ) 0.244 - 0.977 µM[2]3 - 19 ng/mL[2]The lower detection limits of GC-MS translate to lower quantification limits.
Accuracy (Recovery %) 95 - 105%[3]98 - 102%[3]Comparable recovery rates are achievable with optimized sample extraction procedures for both methods.
Precision (%RSD) < 5%[3]< 2%[3]Both methods demonstrate good precision, with HPLC often showing slightly better performance.[3]
Derivatization Often Required[1]Optional (can enhance sensitivity)[2]Derivatization for GC-MS adds a step to sample preparation but is crucial for volatility. For HPLC, it can improve chromatographic behavior and detectability.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical performance. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a derivatization step to render the this compound volatile for GC analysis.

1. Sample Preparation and Extraction:

  • Acidify the sample (e.g., plasma, serum) with an appropriate acid like HCl.[2]

  • Perform a liquid-liquid extraction of this compound using a suitable organic solvent such as methyl tert-butyl ether (MTBE).[2]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.[2]

2. Derivatization (Esterification):

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol).[1]

  • Add an esterification agent, such as a solution of Boron Trifluoride-Methanol (BF₃-MeOH, 14%).[1]

  • Heat the mixture to facilitate the reaction and form the methyl ester of this compound.[1]

  • After cooling, extract the resulting methyl ester with a non-polar solvent like hexane.[1]

3. GC-MS Analysis:

  • GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.[4]

  • Injection: Inject 1 µL of the derivatized sample in split or splitless mode.[4]

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[4]

  • Mass Spectrometry: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol may include an optional derivatization step to enhance sensitivity, particularly for UV detection.

1. Sample Preparation and Extraction:

  • Similar to the GC-MS protocol, perform a liquid-liquid extraction using a suitable solvent after acidification of the sample.[2]

2. Derivatization (Optional):

  • For enhanced sensitivity, the extracted this compound can be derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which adds a chromophore for improved UV detection.[2]

3. HPLC Analysis:

  • HPLC Column: A reversed-phase C18 column is typically used for the separation.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[5]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[6]

  • Detection: UV detection can be used, especially if a derivatization agent with a chromophore is utilized. Alternatively, a mass spectrometer can be used as the detector (LC-MS) for higher selectivity and sensitivity.[2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Acidification Acidification Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Esterification) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Acidification Acidification Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data Data Acquisition & Processing HPLC->Data

HPLC Experimental Workflow

Conclusion

Both GC-MS and HPLC are suitable and robust methods for the quantitative analysis of this compound. The choice between these two powerful techniques will ultimately depend on the specific requirements of the study.

GC-MS is often favored when high sensitivity is required, and the laboratory has established protocols for derivatization. Its high resolving power and mass spectral data provide excellent selectivity and confident peak identification.

HPLC offers the advantage of simpler sample preparation, as derivatization is often not required. This can lead to higher throughput and reduced potential for sample handling errors. When coupled with a mass spectrometer (LC-MS), it provides a highly selective and sensitive analytical solution.

For a comprehensive cross-validation within a specific laboratory and for a particular sample matrix, it is recommended to develop and validate both methods. This will ensure the generation of high-quality, reliable, and reproducible data for this compound, supporting confident decision-making in research and development.

References

A Comparative Guide to the Linearity, Accuracy, and Precision of a 2-Ethyl-2-methylbutanoic Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical method validation for the quantification of 2-Ethyl-2-methylbutanoic acid, a branched-chain carboxylic acid.[1] The focus is on three critical performance characteristics: linearity, accuracy, and precision. The information presented herein is based on established analytical techniques for similar short-chain fatty acids and aligns with the validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique, offering high selectivity and sensitivity.[6][7] A common approach involves the derivatization of the carboxylic acid to a more volatile ester, followed by GC separation and MS detection.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An alternative to GC-MS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can offer high sensitivity and may not require derivatization, simplifying sample preparation.[8][9] However, chromatographic separation of small, polar molecules like this compound can be challenging on traditional reversed-phase columns.

Experimental Protocols for Method Validation

The following protocols are designed to rigorously assess the performance of a proposed GC-MS assay for this compound.

Linearity

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[10]

Protocol:

  • Preparation of Standards: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of at least five calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range in the samples. A typical range for an assay is 80% to 120% of the target concentration.[11]

  • Sample Analysis: Each calibration standard is analyzed in triplicate using the GC-MS method.

  • Data Analysis: The peak area response for this compound is plotted against the corresponding concentration. A linear regression analysis is performed to determine the slope, y-intercept, and the coefficient of determination (R²).

linearity_workflow prep_stock Prepare Stock Solution of This compound prep_standards Prepare Calibration Standards (at least 5 concentrations) prep_stock->prep_standards analyze_standards Analyze Standards in Triplicate by GC-MS prep_standards->analyze_standards plot_data Plot Peak Area vs. Concentration analyze_standards->plot_data perform_regression Perform Linear Regression Analysis (Calculate R², slope, intercept) plot_data->perform_regression

Figure 1. Experimental workflow for assessing the linearity of the this compound assay.
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[12] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Sample Spiking: Samples are spiked with known concentrations of this compound at three levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).

  • Sample Preparation and Analysis: Three replicates at each concentration level are prepared and analyzed using the GC-MS method. A minimum of nine determinations are recommended.

  • Data Analysis: The percentage recovery is calculated for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100%. The mean recovery and the relative standard deviation (RSD) are calculated for each concentration level.

accuracy_workflow spike_samples Spike Samples at 3 Concentration Levels (Low, Medium, High) prep_replicates Prepare 3 Replicates at Each Level spike_samples->prep_replicates analyze_samples Analyze Spiked Samples by GC-MS prep_replicates->analyze_samples calculate_recovery Calculate Percent Recovery for Each Replicate analyze_samples->calculate_recovery calculate_stats Calculate Mean Recovery and RSD for Each Level calculate_recovery->calculate_stats

Figure 2. Experimental workflow for assessing the accuracy of the this compound assay.
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is typically evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • A minimum of six replicates of a sample at 100% of the target concentration are analyzed in a single run by one analyst on one instrument.

    • Alternatively, nine determinations across three concentration levels (three replicates each) can be performed.

  • Intermediate Precision (Inter-assay precision):

    • The repeatability assessment is repeated on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: The standard deviation (SD) and the relative standard deviation (RSD) are calculated for the results of both repeatability and intermediate precision studies.

precision_workflow cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision (Inter-Assay) repeat_prep Prepare Homogeneous Sample repeat_analyze Analyze Multiple Replicates (Same Day, Analyst, Instrument) repeat_prep->repeat_analyze repeat_calc Calculate SD and RSD repeat_analyze->repeat_calc inter_prep Prepare Homogeneous Sample inter_analyze Analyze Multiple Replicates (Different Day, Analyst, or Instrument) inter_prep->inter_analyze inter_calc Calculate SD and RSD inter_analyze->inter_calc start cluster_repeatability cluster_repeatability cluster_intermediate cluster_intermediate

Figure 3. Logical relationship for assessing the precision of the this compound assay.

Data Presentation and Acceptance Criteria

The quantitative data from the validation experiments are summarized in the following tables. The acceptance criteria are based on typical requirements for analytical methods in the pharmaceutical industry.[14][15]

Table 1: Linearity Data for this compound Assay
Concentration (µg/mL)Mean Peak Area (n=3)
1.012,543
5.063,128
10.0124,987
25.0311,564
50.0623,891
Linear Regression
Slope 12,450
Y-intercept 350
Coefficient of Determination (R²) 0.9995
Acceptance Criterion (R²) ≥ 0.995
Table 2: Accuracy Data for this compound Assay
Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=3)Mean Recovery (%)RSD (%)
8.07.9299.01.5
10.010.15101.51.2
12.011.8298.51.8
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Table 3: Precision Data for this compound Assay
Precision TypeConcentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)SDRSD (%)
Repeatability 10.010.080.121.2
Intermediate Precision 10.010.150.181.8
Acceptance Criterion (RSD) ≤ 2.0%

Conclusion

The presented data demonstrates that the proposed GC-MS method for the quantification of this compound is linear, accurate, and precise within the specified range. The method meets typical acceptance criteria for analytical method validation and is suitable for its intended purpose in research and drug development settings. The provided experimental protocols and data tables serve as a valuable guide for researchers and scientists involved in the analysis of this and similar compounds.

References

A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 2-Ethyl-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 2-Ethyl-2-methylbutanoic acid, a branched-chain short-chain fatty acid. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data in research, particularly in metabolomics and drug development. This document outlines two primary chromatographic methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provides supporting data from validated methods for structurally similar short-chain fatty acids (SCFAs) to inform methodology selection and experimental design.

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation of volatile or derivatized analytes in the gas phase, followed by mass analysis.Chromatographic separation of the analyte in the liquid phase followed by mass analysis, often using multiple reaction monitoring (MRM) for high selectivity.
Selectivity High to Very HighVery High
Sensitivity (LOD/LOQ) HighVery High, often superior for targeted analyses.[1]
Throughput ModerateModerate to High
Derivatization Often required to increase volatility and thermal stability.[2]Can sometimes be analyzed directly, but derivatization is often used to improve chromatographic retention and sensitivity.
Matrix Effect Can be minimized with appropriate sample preparation and derivatization.Can be significant, may require robust sample preparation and the use of an appropriate internal standard.
Performance Data for Structurally Similar Analytes

The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods based on validated assays for short-chain fatty acids, including branched-chain isomers. While specific data for this compound is limited in publicly available literature, the data for closely related compounds provide a strong indication of expected performance.

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Isobutyric acidGC-MS (PFBBr derivatization)0.488 µM0.977 µM[3][4]
2-Methylbutyric acidGC-MS (PFBBr derivatization)0.244 µM0.488 µM[3]
Acetic AcidLC-MS/MS (derivatization)-0.1 ng/mL[5]
Butyric AcidLC-MS/MS (derivatization)-0.05 ng/mL[5]
Pentanoic AcidLC-MS/MS (derivatization)-0.01 ng/mL[5]

Note: PFBBr refers to pentafluorobenzyl bromide derivatization.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of LOD and LOQ. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS, adapted from established methods for similar analytes.

I. GC-MS Protocol with Derivatization

This protocol is suitable for the quantification of this compound in biological samples such as plasma or fecal extracts. Derivatization is a critical step to increase the volatility of the analyte for GC-MS analysis.[2]

1. Sample Preparation & Extraction:

  • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[6]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Pentafluorobenzyl Bromide - PFBBr):

  • Reconstitute the dried extract in a suitable solvent (e.g., acetone).

  • Add the PFBBr derivatizing reagent and a catalyst (e.g., diisopropylethylamine).

  • Incubate the reaction mixture (e.g., 60°C for 30 minutes) to form the PFBBr ester of this compound.

  • After cooling, evaporate the solvent and reconstitute the residue in a solvent suitable for GC-MS injection (e.g., hexane).

3. GC-MS Analysis:

  • Column: A polar capillary column (e.g., DB-225ms) is recommended for the separation of fatty acid isomers.[3][4]

  • Carrier Gas: Helium.

  • Oven Temperature Program: An optimized temperature gradient is crucial for separating the analyte from other matrix components. A representative program could be: initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 220°C and hold for 5 minutes.[4]

  • Ion Source Temperature: Typically 230°C.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[3]

4. Data Analysis for LOD and LOQ Determination:

  • Prepare a series of calibration standards of this compound at low concentrations.

  • Determine the signal-to-noise (S/N) ratio for each standard. The LOD is typically defined as the concentration with a S/N ratio of 3, and the LOQ is the concentration with a S/N ratio of 10.

  • Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * (SD/Slope); LOQ = 10 * (SD/Slope)).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization PFBBr Derivatization Extraction->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data Data Acquisition GC_MS->Data LOD_LOQ LOD & LOQ Determination Data->LOD_LOQ Quantification Quantification LOD_LOQ->Quantification LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Precipitation Protein Precipitation Sample->Precipitation Derivatization 3-NPH Derivatization Precipitation->Derivatization LC_MS_MS LC-MS/MS Analysis (MRM) Derivatization->LC_MS_MS Data Data Acquisition LC_MS_MS->Data LOD_LOQ LOD & LOQ Determination Data->LOD_LOQ Quantification Quantification LOD_LOQ->Quantification

References

A Comparative Guide to the Biological Effects of R- and S-Enantiomers of 2-Ethyl-2-methylbutanoic Acid: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Chirality and its Pharmacological Importance

Many organic molecules, including numerous pharmaceuticals, exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. Enantiomers are a type of stereoisomer that are non-superimposable mirror images of each other, often designated as (R)- and (S)- forms.[1] Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles in the chiral environment of the body.[2][3]

Biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with each enantiomer of a chiral drug.[4] This stereoselectivity can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4][5] Therefore, understanding the distinct biological activities of individual enantiomers is crucial in drug development.[6][7]

Chirality_Concept cluster_BiologicalSystem Chiral Biological Environment R-enantiomer R-2-Ethyl-2-methylbutanoic Acid Receptor Target Receptor/Enzyme R-enantiomer->Receptor High Affinity Binding (Eutomer - Active) S-enantiomer S-2-Ethyl-2-methylbutanoic Acid S-enantiomer->Receptor Low/No Affinity Binding (Distomer - Inactive/Different Effect)

Caption: Conceptual diagram of enantiomer-receptor interaction.

Comparative Biological Effects: An Analog-Based Discussion on 2-Methylbutanoic Acid

In the absence of direct data for 2-Ethyl-2-methylbutanoic acid, we can look to its structural analog, 2-methylbutanoic acid, for which stereospecific differences have been documented, particularly in organoleptic properties.

The R- and S-enantiomers of 2-methylbutanoic acid have distinct odors. (S)-2-methylbutanoic acid is described as having a fruity, sweet aroma, while (R)-2-methylbutanoic acid has a cheesy, sweaty odor.[8] This difference in sensory perception underscores the principle of stereospecific interaction with olfactory receptors, which are chiral biological macromolecules.

Property(R)-2-methylbutanoic acid(S)-2-methylbutanoic acid
Natural Occurrence Cocoa beans.[8]Fruits like apples and apricots.[8]
Odor Profile Cheesy, sweaty.[8]Fruity, sweet.[8]

This example with 2-methylbutanoic acid highlights that even subtle differences in the three-dimensional structure of enantiomers can lead to distinct biological responses. It is plausible that the R- and S-enantiomers of this compound would also exhibit differences in their pharmacokinetic and pharmacodynamic profiles.

Hypothetical Experimental Workflow for Enantiomer Comparison

To elucidate the distinct biological effects of the R- and S-enantiomers of this compound, a structured experimental approach would be necessary. The following workflow outlines a potential investigatory pathway.

Experimental_Workflow cluster_Synthesis Synthesis & Separation cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies A Racemic Synthesis of This compound B Chiral Separation of Enantiomers (e.g., Chiral Chromatography) A->B C Purity and Configuration Analysis (e.g., NMR, Polarimetry) B->C D Receptor Binding Assays C->D Test R- and S-enantiomers E Enzyme Inhibition Assays C->E Test R- and S-enantiomers F Cell-based Toxicity Assays C->F Test R- and S-enantiomers G Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) D->G Proceed with promising enantiomer(s) H Pharmacodynamic/Efficacy Studies D->H Proceed with promising enantiomer(s) I Toxicology Studies D->I Proceed with promising enantiomer(s) E->G Proceed with promising enantiomer(s) E->H Proceed with promising enantiomer(s) E->I Proceed with promising enantiomer(s) F->G Proceed with promising enantiomer(s) F->H Proceed with promising enantiomer(s) F->I Proceed with promising enantiomer(s)

Caption: General workflow for comparing enantiomer bioactivity.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is through the carbonylation of a suitable C6 olefin, such as 3-methyl-2-pentene or 2-ethyl-1-butene, in the presence of a strong acid catalyst.[9][10]

Materials:

  • 3-methyl-2-pentene (or 2-ethyl-1-butene)

  • Carbon monoxide (CO)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Water

  • Autoclave reactor

  • Distillation apparatus

Procedure:

  • The olefin reactant (3-methyl-2-pentene or 2-ethyl-1-butene) and the acid catalyst are charged into a high-pressure autoclave reactor.[9]

  • The reactor is sealed and pressurized with carbon monoxide.[9]

  • The reaction mixture is heated to an elevated temperature while maintaining CO pressure. The specific temperature and pressure conditions may vary and should be optimized for the specific catalyst and olefin used.

  • After the carbonylation reaction is complete, the reaction mixture is cooled.

  • The catalyzed product is then quenched with water to hydrolyze the intermediate and form this compound.[9]

  • The resulting crude product is then purified, typically by distillation, to separate the desired carboxylic acid from by-products.[9]

Synthesis_Pathway Olefin 3-methyl-2-pentene or 2-ethyl-1-butene Intermediate Acylium Ion Intermediate Olefin->Intermediate + CO, H+ Product This compound (Racemic Mixture) Intermediate->Product + H2O

Caption: Synthesis of this compound.

Conclusion

While direct experimental data comparing the biological effects of the R- and S-enantiomers of this compound is currently lacking, the foundational principles of stereochemistry in pharmacology strongly suggest that they would exhibit distinct properties. The documented differences in the organoleptic properties of the enantiomers of the related compound, 2-methylbutanoic acid, serve as a compelling illustration of this principle. Further research, following a structured experimental workflow involving chiral separation and subsequent in vitro and in vivo characterization, is necessary to fully elucidate the unique biological profiles of each enantiomer. The synthetic protocol provided for the racemic mixture serves as a starting point for obtaining the material required for such investigations.

References

performance evaluation of different capillary columns for 2-Ethyl-2-methylbutanoic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of 2-Ethyl-2-methylbutanoic acid, a chiral carboxylic acid, is crucial in various fields, including pharmaceutical development and flavor and fragrance analysis, where the biological activity and sensory properties of its enantiomers can differ significantly. The choice of a gas chromatography (GC) capillary column is paramount for achieving high-resolution separation of its stereoisomers. This guide provides an objective comparison of different capillary column types, supported by representative experimental data, to aid in method development and column selection.

The separation of a chiral acid like this compound presents two primary challenges: its polarity, which can lead to poor peak shape (tailing) on non-polar columns, and its chirality, which necessitates a chiral stationary phase (CSP) to resolve the enantiomers. Therefore, the ideal column possesses both polar characteristics to interact favorably with the carboxylic acid group and a chiral selector for enantiomeric recognition.

Experimental Workflow for Chiral GC Analysis

The general workflow for analyzing this compound involves sample preparation, which may include derivatization to a more volatile ester form, followed by injection into a GC system equipped with a suitable chiral capillary column for separation and a detector for quantification.

workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic 2-Ethyl- 2-methylbutanoic Acid Derivatization Derivatization (e.g., Methyl Ester Formation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Enantiomeric Excess Calc. Chromatogram->Analysis G start Goal: Analyze 2-Ethyl- 2-methylbutanoic acid is_chiral Is enantiomeric separation required? start->is_chiral achiral_col Select Polar Achiral Column (e.g., HP-INNOWAX, DB-FFAP) is_chiral->achiral_col No chiral_col Select Chiral Stationary Phase (CSP) (e.g., Cyclodextrin-based) is_chiral->chiral_col Yes derivatize Is derivatization needed for volatility/peak shape? achiral_col->derivatize chiral_col->derivatize direct_analysis Direct Injection of Acid derivatize->direct_analysis No ester_analysis Derivatize to Ester (e.g., Methyl Ester) derivatize->ester_analysis Yes optimize Optimize GC Method (Temp. Program, Flow Rate) direct_analysis->optimize ester_analysis->optimize

2-Ethyl-2-methylbutanoic Acid: A Comparative Analysis as a Potential Biomarker Against Other Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of disease biomarker discovery is continuously evolving, with a growing interest in metabolites that reflect the intricate interplay between host and gut microbiota. Among these, volatile fatty acids (VFAs), products of bacterial fermentation of dietary fibers, have emerged as key signaling molecules and potential indicators of health and disease. This guide provides a comparative analysis of 2-Ethyl-2-methylbutanoic acid, a branched-chain fatty acid (BCFA), against other VFAs as a potential biomarker, supported by experimental data and detailed methodologies.

Comparative Performance of Volatile Fatty Acids as Biomarkers

While research on this compound as a specific biomarker is still emerging, studies on the broader class of BCFAs and other short-chain fatty acids (SCFAs) in various diseases, particularly colorectal cancer (CRC) and inflammatory bowel disease (IBD), offer valuable insights. The following table summarizes quantitative data from studies investigating the association of different VFAs with disease states. It is important to note that direct comparative data for this compound is limited, and therefore, data for structurally similar BCFAs like 2-methylbutyric acid are included as a proxy for potential comparative performance.

Volatile Fatty AcidDisease ContextSample TypeConcentration in Control Group (µM)Concentration in Disease Group (µM)Key Findings
2-Methylbutyric acid Colorectal Cancer (CRC)Plasma1314Slightly elevated levels in CRC patients compared to controls[1].
Acetic acid Colorectal Cancer (CRC)Plasma164198Significantly higher levels in CRC patients[1].
Propionic acid Colorectal Cancer (CRC)Plasma1411Lower levels observed in CRC patients[1].
Butyric acid Colorectal Cancer (CRC)Plasma9.810.18No significant difference observed[1].
Valeric acid Colorectal Cancer (CRC)Plasma4.13.9No significant difference observed[1].
Propionic acid Inflammatory Bowel Disease (IBD)Stool--IBD group had significantly lower levels compared to controls (p < 0.05)[2].
Butyric acid Inflammatory Bowel Disease (IBD)Stool--IBD group had significantly lower levels compared to controls (p < 0.05)[2].
Valeric acid Inflammatory Bowel Disease (IBD)Stool--IBD group had significantly lower levels compared to controls (p < 0.05)[2].
Ethyl 2-methylbutanoate Healthy VolunteersStool-0.3–180 ng/gWide range of concentrations observed in healthy individuals[3].

Experimental Protocols

Accurate and reproducible quantification of VFAs is paramount for their validation as biomarkers. Below are detailed methodologies for the analysis of VFAs in biological samples, with a focus on a gas chromatography-mass spectrometry (GC-MS) method applicable to this compound.

Protocol 1: Quantification of Short and Branched-Chain Fatty Acids in Human Stool by GC-MS

This protocol is adapted from a validated method for the analysis of SCFAs and BCFAs in human stool and is suitable for the quantification of this compound[2].

1. Sample Preparation:

  • Homogenize frozen stool samples.

  • Dilute the homogenized stool with a solution of 80:20 water:methanol (v/v).

  • Adjust the pH of the sample to 1.5 - 2.5 using hydrochloric acid.

  • Vortex the sample vigorously to ensure thorough mixing.

  • Centrifuge the sample to pellet solid debris.

2. GC-MS Analysis:

  • Injection: Use a pulsed splitless injection technique for enhanced signal intensity.

  • GC Column: Employ a DB-FATWAX Ultra Inert Polyethylene Glycol (PEG) column, which has demonstrated stability and good peak shape for VFA analysis[2].

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 8°C/minute.

    • Ramp 2: Increase to 240°C at 20°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

3. Quantification:

  • Use an internal standard for accurate quantification. A structurally similar compound not naturally present in the sample is recommended.

  • Generate a calibration curve using standards of this compound and other VFAs of interest.

  • Calculate the concentration of each VFA in the stool sample based on the peak area ratio to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of VFA-Mediated Cellular Response

Volatile fatty acids, including this compound, are known to exert their biological effects through the activation of G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFA3) and GPR43 (Free Fatty Acid Receptor 2, FFA2)[4][5]. The activation of these receptors can initiate downstream signaling cascades that modulate cellular processes such as inflammation and metabolism.

VFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VFA This compound (and other VFAs) GPR41_43 GPR41 / GPR43 VFA->GPR41_43 Binds to receptor G_protein G-protein (Gαi / Gαq) GPR41_43->G_protein Activates Effector Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response (e.g., Modulation of Inflammation, Metabolic Regulation) Effector->Response

VFA signaling through G-protein coupled receptors.
Experimental Workflow for VFA Biomarker Analysis

The following diagram illustrates a typical workflow for the analysis of volatile fatty acids from biological samples for biomarker discovery and validation.

VFA_Workflow Sample Biological Sample (e.g., Stool, Plasma) Preparation Sample Preparation (Homogenization, Acidification, Centrifugation) Sample->Preparation Extraction VFA Extraction (e.g., Liquid-Liquid Extraction) Preparation->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification Comparison Statistical Analysis & Biomarker Comparison Quantification->Comparison

Workflow for VFA analysis in biomarker studies.

Conclusion

This compound, as a member of the branched-chain fatty acid family, holds promise as a potential biomarker. While direct comparative studies are currently sparse, the existing body of research on related VFAs suggests its potential relevance in diseases characterized by gut dysbiosis and inflammation, such as colorectal cancer and inflammatory bowel disease. The activation of G-protein coupled receptors GPR41 and GPR43 by SCFAs provides a mechanistic basis for the biological activity of these molecules. Further research, employing robust and validated analytical methods as outlined in this guide, is necessary to fully elucidate the specific role and comparative performance of this compound as a clinical biomarker. The provided protocols and workflows offer a foundation for researchers to pursue these critical investigations.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-2-methylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2-Ethyl-2-methylbutanoic acid (CAS No. 19889-37-3), ensuring that this process is handled with the utmost care and in accordance with regulatory guidelines.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a significant number of suppliers have reported that this chemical does not meet the criteria for GHS hazard classification, some data suggests it may be harmful if swallowed.[1][2] Therefore, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat or apron is necessary.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyData
GHS Hazard Classification Not Classified (by the majority of notifiers)[1]
Hazard Statements H302: Harmful if swallowed (reported by some sources)
Oral LD50 (Rat) > 430 mg/kg[2]
Flash Point 92.0 ± 9.8 °C[2]
Boiling Point 207 °C[2]
Density 0.8926 g/cm³ @ 25 °C[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal facility. Discharge to sewer systems is not recommended.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams, particularly strong bases or oxidizing agents, to prevent potentially violent reactions.

  • Containerization:

    • Use a designated, compatible, and leak-proof container for collecting the waste. The original container is often a suitable choice.

    • Ensure the container is kept tightly closed except when adding waste.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • The primary recommended disposal methods are controlled incineration or treatment at a licensed chemical destruction plant .

Experimental Protocol: Neutralization of Carboxylic Acids (General Procedure)

While the direct disposal of this compound via incineration is the recommended course of action, it is valuable for laboratory professionals to be familiar with the general protocol for neutralizing carboxylic acids. Note: This is a general procedure and may not be the appropriate disposal method for all carboxylic acids, including this compound, especially if they have other hazardous characteristics or if local regulations prohibit drain disposal of the resulting salt.

Objective: To neutralize a carboxylic acid waste stream to a pH suitable for drain disposal, if permitted.

Materials:

  • Carboxylic acid waste

  • Dilute solution of a strong base (e.g., 1 M Sodium Hydroxide)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Ice bath

Procedure:

  • Dilution: If the carboxylic acid waste is concentrated, dilute it by slowly adding the acid to a large volume of cold water in a beaker placed in an ice bath. This helps to dissipate any heat generated.

  • Neutralization:

    • Place the diluted acid solution on a stir plate and begin gentle stirring.

    • Slowly add the dilute sodium hydroxide (B78521) solution to the acid solution.

    • Monitor the pH of the solution continuously using pH paper or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: If local regulations permit, the neutralized salt solution can be flushed down the drain with copious amounts of water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated assess Assess Hazards and Local Regulations start->assess is_sewer_disposal_allowed Is Sewer Disposal Permitted? assess->is_sewer_disposal_allowed collect Collect in a Labeled, Compatible Container in a Satellite Accumulation Area is_sewer_disposal_allowed->collect No (Recommended) neutralize Neutralization (General Protocol - Not Recommended for this Chemical) is_sewer_disposal_allowed->neutralize Yes (with caution, if no other hazards present) contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor collect->contact_ehs disposal Dispose via Controlled Incineration or at a Chemical Destruction Plant contact_ehs->disposal end End of Disposal Process disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Ethyl-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethyl-2-methylbutanoic Acid

This guide provides crucial safety, operational, and disposal protocols for laboratory personnel, researchers, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Summary

While some sources suggest this compound does not meet GHS hazard criteria, it is structurally similar to other short-chain carboxylic acids that are known to be hazardous.[1][2] Therefore, it is prudent to treat this chemical as potentially hazardous. Similar compounds can be combustible, corrosive to metals, harmful if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[3] The material may also be destructive to the tissues of mucous membranes and the upper respiratory tract.[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles, complying with OSHA (29 CFR 1910.133) or European Standard EN166.[4][5]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact. Always inspect gloves for integrity before use and change them immediately if contaminated.[5][6]
Body Protection A lab coat or apron is required. For extensive handling, wear appropriate protective clothing to prevent any possibility of skin exposure. Contaminated clothing must be removed immediately and washed before reuse.[4][5][7]
Respiratory Protection Work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5] If ventilation is inadequate or in case of aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. For emergencies, a self-contained breathing apparatus (SCBA) is recommended.[3]

Operational and Disposal Plan

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure that a safety shower and an eyewash station are readily accessible. Verify that the work area, preferably a chemical fume hood, is clean and operational. Assemble all necessary materials and equipment.[5]

  • Engineering Controls: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[4][5] Use explosion-proof electrical and ventilation equipment.[8]

  • Safe Handling Practices:

    • Avoid all contact with skin, eyes, and clothing.[4][8]

    • Do not inhale vapors or mists.[3]

    • Keep the container tightly closed when not in use.[4][7][8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][8] Use only non-sparking tools.[8]

    • Ground and bond containers during material transfer to prevent static discharge.[4][8]

    • Do not eat, drink, or smoke in the laboratory area.[3][7]

    • Wash hands thoroughly with soap and water after handling.[3][4][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][6][8]

    • Store in a corrosive-resistant container with a resistant inner liner.[3]

    • The storage area should be secured and locked.[3][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Container Management: Do not dispose of the chemical down the drain.[3] Leave the chemical in its original container. Do not mix with other waste.[3]

  • Waste Collection: Collect all waste, including contaminated absorbent materials, empty containers, and contaminated PPE, in designated, properly labeled, and sealed hazardous waste containers. Handle uncleaned containers as you would the product itself.[3]

  • Final Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with all applicable national and local regulations.[3][5][7]

Emergency and First Aid Procedures

Immediate action is required in case of exposure. First aiders must protect themselves from exposure.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention and call a poison center or doctor.[3][4][7][8]
Skin Contact Immediately take off all contaminated clothing. Flush the affected skin with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[3][4][8][9]
Eye Contact Immediately flush eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[3][4][7]
Ingestion Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth thoroughly with water and have them drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][7]

Chemical and Physical Properties

PropertyValue
Chemical Name This compound[1][2][10]
Synonyms 2-Methyl-2-ethylbutyric acid[1][2][7]
CAS Number 19889-37-3[1][2][7]
Molecular Formula C₇H₁₄O₂[1][7][10]
Molecular Weight 130.18 g/mol [7][10]
Appearance Colorless oily liquid (data for similar compound)[11]
Density 0.8926 g/cm³ at 25 °C[10]

Emergency Workflow: Chemical Spill

The following diagram outlines the procedural steps for safely managing a spill of this compound.

G Workflow for Chemical Spill Response cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate Area & Alert Others Assess Assess Spill & Identify Risks Evacuate->Assess PPE Don Correct PPE Assess->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue & Place in Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Procedural flow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.